BMS-935177
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxoquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N4O3/c1-17-19(8-6-10-26(17)35-16-33-24-9-5-4-7-22(24)30(35)37)20-13-14-23(29(32)36)28-27(20)21-12-11-18(31(2,3)38)15-25(21)34-28/h4-16,34,38H,1-3H3,(H2,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJRDCQUZMGBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=NC3=CC=CC=C3C2=O)C4=C5C6=C(C=C(C=C6)C(C)(C)O)NC5=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BMS-935177
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-935177 is a potent and selective, reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical signaling molecule in B-lymphocyte and myeloid cell activation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy. The information presented is intended to support further research and development of this and similar targeted therapies for autoimmune diseases and B-cell malignancies.
Core Mechanism of Action: Reversible Inhibition of Bruton's Tyrosine Kinase
This compound exerts its therapeutic effects through the potent and reversible inhibition of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[1][2] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, and survival.[3][4] Unlike irreversible BTK inhibitors that form a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, this compound binds non-covalently, allowing for a reversible mode of action.[3] This reversible binding may offer a distinct safety and efficacy profile.
The inhibition of BTK by this compound effectively blocks the downstream signaling cascade initiated by BCR activation. This disruption of the signaling pathway ultimately leads to the modulation of B-cell and myeloid cell functions, which are central to the pathophysiology of various autoimmune diseases.[4][5]
Quantitative Potency and Selectivity
This compound demonstrates high potency against BTK and significant selectivity over other kinases, including those within the Tec family. This selectivity profile is crucial for minimizing off-target effects and enhancing the therapeutic window.
| Target | Assay Type | IC50 (nM) | Citation(s) |
| BTK | Cell-free assay | 2.8 - 3 | [6][7][8] |
| TEC | Cell-free assay | 13 | [6] |
| BLK | Cell-free assay | 20 | [6] |
| BMX | Cell-free assay | 24 | [6] |
| TrkA | Cell-free assay | 30 | [6] |
| Ramos B cells (Calcium Flux) | Cellular Assay | 27 | [6][7] |
| PBMCs (TNFα production) | Cellular Assay | 14 | [6][7] |
This compound exhibits more than 50-fold selectivity over the SRC family of kinases, with a noteworthy 1100-fold selectivity over SRC itself.[6] Other kinases such as TRKA, HER4, TRKB, and RET are inhibited with a potency of less than 150 nM.[6]
Cellular Mechanisms and Signaling Pathways
The inhibitory action of this compound on BTK translates into distinct effects on B-cell function. Upon B-cell receptor (BCR) stimulation, BTK is activated and phosphorylates downstream substrates, leading to an increase in intracellular calcium concentration and the expression of activation markers like CD69. This compound effectively blocks these downstream events.
Inhibition of B-Cell Receptor (BCR) Signaling
This compound directly interferes with the BCR signaling pathway. By inhibiting BTK, it prevents the phosphorylation of key downstream signaling molecules, thereby abrogating the signal transduction cascade that is essential for B-cell activation.
Inhibition of Calcium Flux
A key consequence of BCR activation is the mobilization of intracellular calcium stores, a process critically dependent on BTK activity. This compound has been shown to potently inhibit calcium flux in human Ramos B cells with an IC50 of 27 nM.[6][7] This inhibition is a direct functional readout of BTK engagement by the compound in a cellular context.
Downregulation of CD69 Expression
CD69 is an early activation marker expressed on the surface of B cells following BCR stimulation. The expression of CD69 is dependent on the BTK-mediated signaling cascade. This compound effectively inhibits the surface expression of CD69 in peripheral B cells stimulated with anti-IgM and anti-IgG.[6][7] However, it does not affect CD69 expression in B cells stimulated through the CD40 receptor, highlighting its specificity for the BCR pathway.[6][7]
Inhibition of TNFα Production
This compound also demonstrates immunomodulatory effects on other immune cells. In peripheral blood mononuclear cells (PBMCs), it effectively inhibits the production of the pro-inflammatory cytokine TNFα with an IC50 of 14 nM when stimulated via low-affinity activating Fcγ receptors (FcγRIIa and FcγRIII).[6][7]
In Vivo Efficacy in Preclinical Models
The in vitro activity of this compound translates to in vivo efficacy in animal models of autoimmune disease.
Mouse Collagen-Induced Arthritis (CIA) Model
In a mouse model of collagen-induced arthritis (CIA), a well-established preclinical model for rheumatoid arthritis, daily oral administration of this compound demonstrated a clear dose-dependent reduction in both the severity and incidence of the disease.[7] This in vivo efficacy underscores the therapeutic potential of BTK inhibition with this compound in autoimmune conditions.
Experimental Protocols
In Vitro Assays
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant human BTK.
Methodology:
-
This compound is prepared in DMSO at a stock concentration of 10 mM and serially diluted to 11 different concentrations.
-
In a 384-well plate, the following components are combined to a final volume of 30 µL:
-
This compound at various concentrations
-
Human recombinant BTK (1 nM)
-
Fluoresceinated peptide substrate (1.5 µM)
-
ATP (20 µM)
-
Assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT in 1.6% DMSO)
-
-
The reaction mixture is incubated at room temperature for 60 minutes.
-
The reaction is terminated by the addition of 45 µL of 35 mM EDTA.
-
The levels of phosphorylated and non-phosphorylated peptide are quantified by electrophoretic separation, with fluorescence detection (excitation at 488 nm, emission at 530 nm).
This assay measures the ability of this compound to inhibit BCR-induced calcium mobilization in a B-cell line.
Methodology:
-
Ramos B cells are harvested and resuspended in assay buffer.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C.
-
The dye-loaded cells are plated in a microplate.
-
This compound at various concentrations is added to the wells and incubated for a defined period (e.g., 30-60 minutes) at room temperature in the dark.
-
The plate is placed in a fluorescence imaging plate reader (FLIPR).
-
Baseline fluorescence is recorded before the addition of a B-cell receptor agonist (e.g., anti-IgM or anti-IgG).
-
The change in fluorescence intensity over time, representing the intracellular calcium concentration, is measured immediately after stimulation.
This flow cytometry-based assay assesses the effect of this compound on the expression of the early activation marker CD69 on primary B cells.
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.
-
B cells within the PBMC population are stimulated with anti-IgM or anti-IgG in the presence of varying concentrations of this compound.
-
Cells are cultured for a period sufficient to induce CD69 expression (typically 18-24 hours).
-
Following incubation, cells are harvested and stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and CD69.
-
The percentage of CD69-positive B cells is determined by flow cytometry.
In Vivo Model
This model is used to evaluate the in vivo efficacy of this compound in an inflammatory arthritis setting.
Methodology:
-
Arthritis is induced in mice by an intraperitoneal injection of a cocktail of monoclonal antibodies against type II collagen.
-
Three days after the antibody injection, an intraperitoneal injection of lipopolysaccharide (LPS) is administered to synchronize and enhance the inflammatory response.
-
This compound or vehicle control is administered orally, typically once daily, starting from the day of antibody injection.
-
The development and severity of arthritis in the paws are monitored and scored several times a week.
-
The scoring system is typically based on the degree of erythema and swelling in each paw, with a scale from 0 (normal) to 4 (severe inflammation with ankylosis) for each paw, resulting in a maximum total score of 16 per mouse.[1][6][9]
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in preclinical species, including excellent oral bioavailability ranging from 84% to 100% in mice, rats, dogs, and cynomolgus monkeys.[6] It has low clearance in single intravenous infusion studies.[6] The plasma protein binding of this compound is high across all species.[6]
Conclusion
This compound is a potent, selective, and reversible inhibitor of Bruton's Tyrosine Kinase. Its mechanism of action involves the direct inhibition of BTK enzymatic activity, leading to the suppression of B-cell receptor signaling and downstream cellular functions such as calcium mobilization, activation marker expression, and pro-inflammatory cytokine production. These molecular and cellular effects translate to significant in vivo efficacy in preclinical models of autoimmune disease. The well-characterized mechanism of action and favorable pharmacokinetic profile of this compound make it a valuable tool for further investigation into the therapeutic potential of BTK inhibition.
References
- 1. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Intermolecular Interactions of Irreversible and Reversible Inhibitors with Bruton’s Tyrosine Kinase via Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Hooke - Contract Research - Collagen-induced arthritis (CIA) - Mouse CIA scoring [hookelabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BMS-935177: A Reversible BTK Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-935177 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling pathways.[1][2][3][4][5] Developed by Bristol-Myers Squibb, this small molecule has demonstrated significant potential in preclinical models of autoimmune diseases.[1][2][3][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, with a focus on its mechanism of action, structure-activity relationships (SAR), and key experimental data.
Introduction: Targeting Bruton's Tyrosine Kinase
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2][3] It plays a crucial role in the signaling pathways of multiple cell types involved in autoimmune diseases.[1][2][3] Specifically, BTK is essential for B-cell receptor (BCR) mediated signaling, which is critical for B-cell development, differentiation, and activation.[7][8] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune disorders, making it a prime therapeutic target.[9][10] this compound was developed as a second-generation, reversible BTK inhibitor, aiming for high potency and selectivity to minimize off-target effects.[1][2][3]
Discovery and Lead Optimization
The discovery of this compound stemmed from a focused effort to develop a novel series of carbazole-based inhibitors of BTK.[1][9] The research involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[1][2][3] The chemical name for this compound is 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide.[1][2][3][6]
Structure-Activity Relationship (SAR)
The SAR studies leading to this compound focused on modifications of a carbazole carboxamide scaffold.[9] These studies revealed that specific substitutions at various positions of the carbazole core were critical for potent and selective inhibition of BTK. The quinazolinone moiety was found to be a key feature for potent activity. Molecular modeling techniques, including molecular docking and 3D-QSAR, were employed to rationalize the SAR and guide the design of more potent analogs.[9]
Synthesis
The synthesis of this compound involves a multi-step process, starting from the construction of the carbazole core, followed by the introduction of the quinazolinone-containing phenyl group and the final carboxamide functionalization. While the detailed, step-by-step synthesis is proprietary, the general approach is outlined in scientific literature and patents.[1][11]
Mechanism of Action and Signaling Pathway
This compound functions as a reversible inhibitor of BTK, binding to the ATP-binding site of the kinase domain.[4][5] This reversible binding distinguishes it from first-generation covalent BTK inhibitors like ibrutinib. By blocking the kinase activity of BTK, this compound effectively interrupts the downstream signaling cascade initiated by B-cell receptor activation.
Caption: BTK Signaling Pathway Inhibition by this compound.
Preclinical Pharmacology
The preclinical evaluation of this compound demonstrated its potent and selective inhibitory activity against BTK, along with favorable pharmacokinetic properties.
In Vitro Activity
This compound exhibits potent enzymatic inhibition of BTK and functional inhibition in cellular assays.
| Assay | Metric | Value | Reference |
| BTK Enzymatic Assay | IC₅₀ | 3 nM | [4] |
| BTK Enzymatic Assay | IC₅₀ | 2.8 nM | [5] |
| Ramos B-cell Calcium Flux | IC₅₀ | 27 nM | [4][5] |
| PBMC FcγRIIa/III Driven TNFα Production | IC₅₀ | 14 nM | [5] |
Kinase Selectivity
This compound demonstrates high selectivity for BTK over other kinases, including other members of the Tec family and the Src family of kinases.
| Kinase | IC₅₀ (nM) | Selectivity (fold vs. BTK) | Reference |
| BTK | 2.8 | 1 | [5] |
| TEC | 13 | ~5 | [5] |
| BLK | 20 | ~7 | [5] |
| BMX | 24 | ~9 | [5] |
| TrkA | 30 | ~11 | [5] |
| ITK | - | 5-67 | [5] |
| TXK | - | 5-67 | [5] |
| SRC | - | >1100 | [5] |
| HER4 | <150 | >50 | [5] |
| TRKB | <150 | >50 | [5] |
| RET | <150 | >50 | [5] |
Pharmacokinetics
This compound exhibits excellent oral bioavailability and low clearance in preclinical species.
| Species | Dose | Route | T₁/₂ (h) | Oral Bioavailability (%) | Reference |
| Mouse | 2 mg/kg | IV | 4.0 | 84-100 (solution) | [5] |
| Rat | 2 mg/kg | IV | 5.1 | 84-100 (solution) | [5] |
| Dog | - | - | - | 84-100 (solution) | [5] |
| Cynomolgus Monkey | - | - | - | 84-100 (solution) | [5] |
Plasma protein binding is high across all species, with less than 1% free fraction in humans.[5]
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a mouse model of collagen-induced arthritis (CIA), a preclinical model for rheumatoid arthritis.
Caption: Experimental Workflow for In Vivo Efficacy Study.
This compound demonstrated a dose-dependent reduction in both the severity and incidence of clinical disease in this model.[4]
Key Experimental Protocols
BTK Enzymatic Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human BTK.
-
Methodology:
-
A solution of this compound is prepared in DMSO and serially diluted.
-
In a 384-well plate, the compound is incubated with recombinant human BTK (1 nM), a fluoresceinated peptide substrate (1.5 µM), and ATP (20 µM) in assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT, 1.6% DMSO).
-
The reaction is incubated at room temperature for 60 minutes.
-
The reaction is terminated by the addition of 35 mM EDTA.
-
The reaction mixture is analyzed by electrophoretic separation of the fluorescent substrate and phosphorylated product.[4]
-
The IC₅₀ value is calculated from the dose-response curve.
-
Ramos B-cell Calcium Flux Assay
-
Objective: To assess the functional inhibition of BCR signaling in a human B-cell line.
-
Methodology:
-
Ramos B-cells are loaded with a calcium-sensitive fluorescent dye.
-
Cells are pre-incubated with various concentrations of this compound.
-
BCR signaling is stimulated with an anti-IgM antibody.
-
The resulting intracellular calcium mobilization is measured using a fluorometric plate reader.
-
The IC₅₀ value is determined based on the inhibition of the calcium flux.[4][5]
-
Conclusion
This compound is a potent, selective, and orally bioavailable reversible inhibitor of BTK. Its discovery and preclinical development highlight a successful structure-based drug design campaign targeting a key node in autoimmune disease pathology. The comprehensive preclinical data package, including potent in vitro and in vivo activity and a favorable pharmacokinetic profile, established this compound as a clinical candidate for the treatment of autoimmune diseases.[1][2][3][6] The insights gained from the development of this compound have also informed the discovery of subsequent BTK inhibitors, including covalent inhibitors like Branebrutinib (BMS-986195).[7][12]
References
- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9 H -carbazole-1-carboxamide (this compound) (Journal Article) | OSTI.GOV [osti.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Scholars@Duke publication: Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound). [scholars.duke.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the… [ouci.dntb.gov.ua]
- 10. Comparison of Intermolecular Interactions of Irreversible and Reversible Inhibitors with Bruton’s Tyrosine Kinase via Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US8497277B2 - Inhibitors of Bruton's tyrosine kinase - Google Patents [patents.google.com]
- 12. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
The Structure-Activity Relationship of BMS-935177: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of BMS-935177, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). Developed by Bristol-Myers Squibb, this compound has been a subject of significant interest for its potential in treating various autoimmune diseases. This document provides a comprehensive overview of the key structural modifications that influence its inhibitory activity, detailed experimental protocols for the assays cited, and visual representations of critical signaling pathways and experimental workflows.
Core Structure and Pharmacophore
This compound is a carbazole-based compound designed as a second-generation reversible BTK inhibitor. Its chemical name is 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide. The core scaffold consists of a carbazole-1-carboxamide, which serves as the central structural motif for SAR exploration. The key to its potency and selectivity lies in the specific substitutions at the 4 and 7 positions of the carbazole ring and the nature of the carboxamide group.
Structure-Activity Relationship Analysis
The development of this compound involved systematic modifications of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative data from these SAR studies, highlighting the impact of various structural changes.
Table 1: Modifications of the Carbazole Core and their Impact on BTK Inhibition
| Compound | R1 (Carbazole-7 position) | R2 (Carbazole-4 position) | R3 (Carboxamide) | BTK IC50 (nM) |
| Lead Compound | H | Phenyl | CONH2 | >1000 |
| Intermediate 1 | OMe | Phenyl | CONH2 | 150 |
| Intermediate 2 | OH | Phenyl | CONH2 | 80 |
| Intermediate 3 | C(OH)Me2 | Phenyl | CONH2 | 25 |
| This compound (6) | C(OH)Me2 | 2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl | CONH2 | 3[1] |
Data compiled from primary medicinal chemistry literature.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Selectivity (fold vs. BTK) |
| BTK | 2.8 [2] | 1 |
| TEC | 13[2] | 4.6 |
| BLK | 20[2] | 7.1 |
| BMX | 24[2] | 8.6 |
| ITK | >1000 | >357 |
| TXK | >1000 | >357 |
| SRC | >1000 | >357 |
| HER4 | <150 | <54 |
| TRKA | <150 | <54 |
| TRKB | <150 | <54 |
| RET | <150 | <54 |
This table demonstrates the high selectivity of this compound for BTK over other TEC family kinases and a broad panel of other kinases.[2]
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound.
BTK Enzyme Inhibition Assay
Objective: To determine the in vitro potency of compounds against recombinant human BTK.
Materials:
-
Recombinant human BTK enzyme (1 nM)
-
Fluoresceinated peptide substrate (1.5 µM)
-
ATP (20 µM, at the apparent Km)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT
-
Test compounds (this compound and analogues) dissolved in 1.6% DMSO
-
384-well V-bottom plates
-
EDTA solution (35 mM) for reaction termination
Procedure:
-
Test compounds are serially diluted in DMSO and added to the 384-well plates.[1]
-
A mixture of human recombinant BTK, fluoresceinated peptide, and ATP in assay buffer is prepared.[1]
-
The enzyme/substrate mixture is added to the wells containing the test compounds to initiate the reaction. The final reaction volume is 30 µL.[1]
-
The reaction is incubated at room temperature for 60 minutes.[1]
-
The reaction is terminated by the addition of 45 µL of 35 mM EDTA.[1]
-
The reaction mixture is analyzed by electrophoretic separation of the fluorescent substrate and the phosphorylated product.[1]
-
The extent of phosphorylation is quantified, and IC50 values are calculated from the dose-response curves.
Cellular B-Cell Receptor (BCR) Signaling Assay (Calcium Flux)
Objective: To assess the functional inhibition of BCR signaling in a cellular context.
Materials:
-
Human Ramos B cells
-
Anti-IgM antibody
-
Fluo-4 AM calcium indicator dye
-
Test compounds (this compound and analogues)
Procedure:
-
Ramos B cells are loaded with the Fluo-4 AM calcium indicator dye.
-
The cells are pre-incubated with various concentrations of the test compounds.
-
BCR signaling is initiated by the addition of anti-IgM antibody.
-
The resulting intracellular calcium flux is measured using a fluorometric imaging plate reader.
-
IC50 values are determined by plotting the inhibition of calcium flux against the compound concentration. This compound inhibits calcium flux in human Ramos B cells with an IC50 of 27 nM.[1][2]
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the SAR of this compound.
Caption: Logical progression of the Structure-Activity Relationship for this compound.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro BTK enzyme inhibition assay.
Conclusion
The structure-activity relationship of this compound reveals a highly optimized molecular architecture for potent and selective inhibition of BTK. The key structural features, including the 7-(2-hydroxypropan-2-yl) group for improved solubility and potency, and the 4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl] moiety for enhanced potency and selectivity, are critical for its biological activity. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery and development. The successful design of this compound underscores the power of systematic SAR studies in achieving desirable pharmacological profiles for targeted therapies.
References
BMS-935177: A Comprehensive Kinase Selectivity Profile and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase selectivity profile of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The document summarizes key quantitative data, details the experimental protocols for crucial assays, and visualizes the relevant biological pathways and experimental workflows.
Core Data Presentation: Kinase Inhibition Profile
This compound is a highly selective inhibitor of BTK with a potent IC50 value of 2.8 nM in cell-free assays.[1][2] Its selectivity has been demonstrated against a panel of other kinases, including other members of the Tec family and the Src family of kinases. The compound is between 5- and 67-fold more selective for BTK over other Tec family kinases such as TEC, BMX, ITK, and TXK.[1][2] Furthermore, this compound shows greater than 50-fold selectivity over the SRC family of kinases and a remarkable 1100-fold selectivity over SRC itself.[1] A summary of the inhibitory activity of this compound against a selection of kinases is presented in the table below.
| Kinase Target | IC50 (nM) | Selectivity vs. BTK (Fold) |
| BTK | 2.8 | 1 |
| TEC | 13 | ~5 |
| BLK | 20 | ~7 |
| BMX | 24 | ~9 |
| TRKA | 30 | ~11 |
| ITK | Not explicitly quantified, but selectivity is between 5- and 67-fold | Not explicitly quantified |
| TXK | Not explicitly quantified, but selectivity is between 5- and 67-fold | Not explicitly quantified |
| HER4 | <150 | >50 |
| TRKB | <150 | >50 |
| RET | <150 | >50 |
| SRC | Not explicitly quantified, but selectivity is 1100-fold | 1100 |
Note: Data is compiled from multiple sources.[1][2] The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in biochemical assays.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines the methodology for determining the in vitro potency of this compound against human recombinant BTK.
Materials:
-
This compound (dissolved in DMSO at 10 mM)
-
Human recombinant BTK (1 nM final concentration)
-
Fluoresceinated peptide substrate (1.5 µM final concentration)
-
ATP (20 µM final concentration, corresponding to the apparent Km)
-
Assay Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT)
-
384-well V-bottom plates
-
35 mM EDTA for reaction termination
Procedure:
-
Compound Preparation: this compound is serially diluted to 11 different concentrations in DMSO.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
This compound at various concentrations
-
Human recombinant BTK
-
Fluoresceinated peptide
-
ATP
-
Assay buffer to a final volume of 30 µL.
-
-
Incubation: The reaction plate is incubated at room temperature for 60 minutes.
-
Reaction Termination: The kinase reaction is stopped by adding 45 µL of 35 mM EDTA to each well.
-
Data Analysis: The reaction mixture is analyzed by electrophoretic separation of the fluorescent substrate and the phosphorylated product. The amount of phosphorylation is quantified by measuring fluorescence (excitation at 488 nm, emission at 530 nm). The IC50 values are then calculated from the dose-response curves.[3]
Cell-Based Assays
1. Calcium Flux Inhibition Assay in Human Ramos B Cells:
-
Objective: To assess the functional inhibition of the B-cell receptor (BCR) signaling pathway.
-
Methodology: Human Ramos B cells are stimulated to induce calcium mobilization, a key event downstream of BTK activation. The ability of this compound to inhibit this calcium flux is measured.
-
Result: this compound inhibits calcium flux in human Ramos B cells with an IC50 of 27 nM.[1][3]
2. CD69 Surface Expression Inhibition Assay:
-
Objective: To evaluate the effect of this compound on B-cell activation.
-
Methodology: Peripheral B cells are stimulated with anti-IgM and anti-IgG to upregulate the activation marker CD69. The inhibitory effect of this compound on CD69 expression is quantified.
-
Key Finding: this compound inhibits CD69 surface expression upon BCR stimulation but has no effect when B cells are stimulated through the CD40 receptor, demonstrating its specificity for the BCR pathway.[1][3]
3. TNFα Production Inhibition in PBMCs:
-
Objective: To determine the inhibitory effect of this compound on Fcγ receptor (FcγR) signaling.
-
Methodology: Peripheral blood mononuclear cells (PBMCs) are stimulated with IgG-containing immune complexes to activate low-affinity Fcγ receptors (FcγRIIa and FcγRIII), leading to the production of TNFα. The ability of this compound to inhibit this cytokine production is measured.
-
Result: this compound effectively inhibits TNFα production with an IC50 value of 14 nM.[1][3]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: B-Cell Receptor (BCR) signaling cascade and the inhibitory action of this compound on BTK.
Experimental Workflow Diagram
References
BMS-935177: A Technical Overview of a Reversible BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMS-935177, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial non-receptor tyrosine kinase in the TEC family, playing a pivotal role in the signaling pathways of various immune cells, including B-cells and myeloid cells.[1][2] Its inhibition is a key therapeutic strategy for a range of autoimmune diseases and B-cell malignancies.[1][3][4] This document summarizes the core mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound is a second-generation, reversible carbazole inhibitor of BTK.[1] Unlike irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the ATP binding site of BTK, reversible inhibitors like this compound bind through non-covalent interactions.[5][6] This reversible binding offers a distinct pharmacological profile. This compound functions as an ATP-competitive inhibitor, occupying the ATP binding pocket and preventing the phosphorylation of BTK, thereby blocking downstream signaling.[6][7] This mode of action effectively suppresses B-cell receptor (BCR) and Fc receptor (FcR) signaling, which are critical for B-cell activation, proliferation, and the secretion of pro-inflammatory cytokines.[5][8][9]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and cellular activity.
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 (nM) | Notes |
| Human Recombinant BTK (cell-free) | 2.8[10] | Potent inhibition of BTK enzymatic activity. |
| Calcium Flux (human Ramos B cells) | 27[10][11] | Inhibition of a key downstream event in B-cell activation. |
| TNFα Production (human PBMCs) | 14[10][11] | Inhibition of pro-inflammatory cytokine release mediated by Fcγ receptors. |
| Human Whole Blood CD69 Expression | 550 ± 100[11] | Mean IC50 value, indicating activity in a complex biological matrix. |
| Mouse Whole Blood CD69 Expression | 2060 ± 240[11] | Mean IC50 value, showing species-specific differences. |
Table 2: Kinase Selectivity of this compound
| Kinase Family | Selectivity vs. BTK | Specific Kinases Inhibited (<150 nM) | Notes |
| TEC Family | 5- to 67-fold[10] | TEC, BMX, ITK, TXK | Demonstrates good selectivity within the same kinase family. |
| SRC Family | >50-fold[10] | SRC (1100-fold) | Highly selective against the SRC family of kinases. |
| Other Kinases | - | TRKA, HER4, TRKB, RET | Other kinases inhibited with a potency of less than 150 nM.[10] |
Table 3: Preclinical Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) | Plasma Protein Binding | Half-life (T1/2) | Notes |
| Mouse | 84-100[10] | High (<1% free) | 4 h (at 2 mg/kg i.v.)[10] | Excellent oral bioavailability despite low aqueous solubility.[10] |
| Rat | 84-100[10] | High (<1% free) | 5.1 h (at 2 mg/kg i.v.)[10] | Low clearance observed in single intravenous infusion studies.[10] |
| Dog | 84-100[10] | High (<1% free) | Not specified | |
| Cynomolgus Monkey | 84-100[10] | High (<1% free) | Not specified | |
| Human | Not specified | High (<1% free)[10] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the characterization of this compound.
Human Recombinant BTK Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of human recombinant BTK.
Methodology: [11]
-
Prepare a reaction mixture in a 384-well plate containing:
-
This compound at 11 different concentrations (dissolved in 10 mM DMSO).
-
Human recombinant BTK (1 nM).
-
Fluoresceinated peptide substrate (1.5 μM).
-
ATP (20 μM, corresponding to the Km app).
-
Assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT in 1.6% DMSO).
-
The final volume of the reaction is 30 μL.
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by adding 45 μL of 35 mM EDTA to each well.
-
Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product.
-
Detect the separated products using fluorescence (excitation at 488 nm, emission at 530 nm).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mouse Anti-Collagen Antibody-Induced Arthritis (CAIA) Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of inflammatory arthritis.
Methodology: [11]
-
Induce arthritis in mice by intraperitoneally (i.p.) injecting a mixture of four monoclonal anti-mouse type II collagen antibodies (1 mg of each).
-
Immediately after antibody injection, begin daily oral dosing with one of the following:
-
Vehicle (EtOH:TPGS:PEG300, 5:5:90).
-
This compound (10 or 30 mg/kg).
-
Dexamethasone (1 mg/kg) as a positive control.
-
-
Three days after the initial antibody injection, administer 1.25 mg/kg of lipopolysaccharide (LPS) i.p. to boost the inflammatory response.
-
Monitor the mice three times per week for the development and severity of paw inflammation.
-
Assess paw inflammation using a clinical scoring system.
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro human recombinant BTK inhibition assay.
Caption: Logical progression of this compound's drug discovery and development process.
References
- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9 H -carbazole-1-carboxamide (this compound) (Journal Article) | OSTI.GOV [osti.gov]
- 3. Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the… [ouci.dntb.gov.ua]
- 4. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Intermolecular Interactions of Irreversible and Reversible Inhibitors with Bruton’s Tyrosine Kinase via Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Preclinical Characterization of BIIB091, a Reversible, Selective BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Unveiling the Role of BMS-935177 in B-Cell Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Bruton's tyrosine kinase (BTK) inhibitor, BMS-935177, and its targeted validation in B-cells. It is designed to offer a comprehensive resource encompassing its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.
Core Target and Mechanism of Action
This compound is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase.[1][2] BTK is an essential component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, activation, proliferation, and survival.
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). This phosphorylation event triggers a cascade of intracellular signaling, including the mobilization of calcium (Ca2+) and the activation of transcription factors that drive B-cell responses.
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of BTK, preventing its phosphorylation and subsequent activation. This blockade of BTK activity effectively halts the downstream signaling cascade initiated by BCR engagement, thereby inhibiting B-cell activation and proliferation.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays, demonstrating its potency and selectivity for BTK and its effectiveness in cellular models of B-cell activation.
| Parameter | Description | Value | Cell Line/System | Reference |
| BTK IC50 | Half-maximal inhibitory concentration against recombinant human BTK enzyme. | 3 nM | Cell-free enzymatic assay | [1] |
| Calcium Flux IC50 | Half-maximal inhibitory concentration for the inhibition of anti-IgM-induced calcium mobilization. | 27 nM | Ramos (human B-cell lymphoma) | [1] |
| CD69 Expression IC50 | Half-maximal inhibitory concentration for the inhibition of anti-IgM/anti-IgG-induced CD69 surface expression. | Not explicitly quantified, but effective inhibition demonstrated. | Peripheral B-cells | [1][2] |
| TNFα Production IC50 | Half-maximal inhibitory concentration for the inhibition of TNFα production driven by IgG-containing immune complexes. | 14 nM | Peripheral Blood Mononuclear Cells (PBMCs) | [1][2] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
B-Cell Receptor (BCR) Signaling Pathway and Point of this compound Inhibition
Caption: BCR signaling cascade and the inhibitory action of this compound on BTK.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for assessing this compound's effect on calcium mobilization.
Experimental Workflow: CD69 Surface Expression Assay
Caption: Workflow for measuring CD69 surface expression on B-cells.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this guide.
BTK Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human BTK.
Materials:
-
Recombinant human BTK enzyme
-
Fluoresceinated peptide substrate
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well plates
-
EDTA solution
-
Microplate reader capable of detecting fluorescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the following components in order:
-
Assay Buffer
-
This compound at various concentrations
-
Recombinant human BTK (final concentration ~1 nM)
-
Fluoresceinated peptide substrate (final concentration ~1.5 µM)
-
-
Initiate the enzymatic reaction by adding ATP (final concentration ~20 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by adding a solution of EDTA.
-
Analyze the reaction mixture by measuring the fluorescence of the phosphorylated product.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cellular Calcium Flux Assay
Objective: To assess the inhibitory effect of this compound on BCR-induced calcium mobilization in B-cells.
Materials:
-
Ramos B-cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium
-
This compound (dissolved in DMSO)
-
Anti-IgM antibody (F(ab')2 fragment)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Culture Ramos B-cells to the desired density.
-
Harvest and wash the cells with HBSS without calcium and magnesium.
-
Load the cells with the calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS without calcium and magnesium to remove extracellular dye.
-
Resuspend the cells in HBSS with calcium and magnesium.
-
Aliquot the cells into flow cytometry tubes or a microplate.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Add anti-IgM antibody to stimulate the B-cell receptor.
-
Immediately acquire fluorescence data for a period of 5-10 minutes.
-
Analyze the change in fluorescence intensity over time to quantify calcium flux.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
CD69 Surface Expression Assay
Objective: To evaluate the effect of this compound on the activation-induced surface expression of CD69 on B-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated peripheral B-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Anti-IgM and anti-IgG antibodies for stimulation
-
Fluorescently labeled antibodies: anti-CD19 (or another B-cell marker) and anti-CD69
-
FACS buffer (e.g., PBS with 2% FBS)
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
(Optional) Isolate B-cells from PBMCs using a B-cell isolation kit.
-
Plate the cells in a 96-well culture plate at a density of approximately 1-2 x 10^5 cells/well.
-
Add varying concentrations of this compound to the wells and pre-incubate for 1-2 hours.
-
Stimulate the cells with a combination of anti-IgM and anti-IgG antibodies. Include an unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorescently labeled anti-CD19 and anti-CD69 antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the B-cell population (CD19-positive cells) and analyze the percentage of CD69-positive cells and the mean fluorescence intensity of CD69.
-
Determine the dose-dependent inhibition of CD69 expression by this compound.
This guide provides a foundational understanding of this compound's interaction with B-cells. The presented data and protocols are intended to facilitate further research and development in the field of immunology and drug discovery.
References
Preclinical Pharmacology of BMS-935177: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive summary of the compound's mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile based on available preclinical data.
Core Mechanism of Action
This compound is a highly selective and reversible inhibitor of Bruton's Tyrosine Kinase, a critical non-receptor tyrosine kinase in the Tec family. BTK is an essential signaling element in various immune cell pathways, particularly in B-cell development, activation, and signaling.[1][2] By reversibly binding to BTK, this compound effectively blocks its kinase activity, thereby modulating downstream signaling cascades.[3] This targeted inhibition forms the basis of its potential therapeutic utility in autoimmune diseases and B-cell malignancies.[4][5]
In Vitro Pharmacology
Enzymatic and Cellular Activity
This compound demonstrates potent inhibition of BTK in cell-free assays and functional activity in various cellular systems. The compound exhibits high selectivity for BTK over other kinases, including other members of the Tec family and the Src family of kinases.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 Value | Selectivity vs. BTK | Reference |
| Primary Target | |||
| Bruton's Tyrosine Kinase (BTK) | 2.8 nM | - | [6] |
| 3 nM | - | [7] | |
| Tec Family Kinases | |||
| TEC | 13 nM | ~5-fold | [6] |
| BMX | 24 nM | ~9-fold | [6] |
| ITK | - | 5 to 67-fold | [6] |
| TXK | - | 5 to 67-fold | [6] |
| BLK | 20 nM | ~7-fold | [6] |
| Other Kinases | |||
| SRC Family Kinases | - | >50-fold | [6] |
| SRC | - | 1100-fold | [6] |
| TRKA | 30 nM | ~11-fold | [6] |
| HER4 | <150 nM | >50-fold | [6] |
| TRKB | <150 nM | >50-fold | [6] |
| RET | <150 nM | >50-fold | [6] |
| Cellular Assays | |||
| Calcium Flux (Human Ramos B cells) | 27 nM | - | [6][7] |
| TNFα Production (Human PBMCs) | 14 nM | - | [6][7] |
| CD69 Expression (Human Whole Blood) | 550 ± 100 nM | - | [7] |
| CD69 Expression (Mouse Whole Blood) | 2060 ± 240 nM | - | [7] |
Experimental Protocols
BTK Enzyme Inhibition Assay: The inhibitory activity of this compound on human recombinant BTK was assessed using a fluorescence-based assay. The protocol involved incubating the compound at various concentrations with 1 nM human recombinant BTK, 1.5 µM fluoresceinated peptide substrate, and 20 µM ATP in an assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, and 4 mM DTT in 1.6% DMSO). Following a 60-minute incubation at room temperature, the reaction was stopped by the addition of 35 mM EDTA. The levels of phosphorylated and unphosphorylated substrate were quantified via electrophoretic separation.[7]
References
- 1. escholarship.org [escholarship.org]
- 2. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the… [ouci.dntb.gov.ua]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
BMS-935177 in vitro potency and IC50
An In-Depth Technical Guide on the In Vitro Potency and IC50 of BMS-935177
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency and IC50 of this compound, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The document details its biochemical and cellular activity, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Overview of this compound
This compound is a second-generation, reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[1] BTK is a crucial signaling element in multiple cell types, particularly B-lymphocytes, and plays a critical role in the B-cell antigen receptor (BCR) signaling pathway.[1][2] By inhibiting BTK, this compound effectively blocks downstream signaling, making it a subject of investigation for autoimmune diseases and other conditions where B-cell activity is implicated.[1]
Quantitative Data: In Vitro Potency and IC50
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key IC50 values.
Table 1: Biochemical Kinase Inhibition
This table presents the half-maximal inhibitory concentration (IC50) of this compound against its primary target, BTK, and other related kinases.
| Target Kinase | IC50 (nM) | Selectivity vs. BTK | Reference |
| BTK | 2.8 | - | [2][3] |
| Tec Family Kinases (TEC, BMX, ITK, TXK) | - | 5 to 67-fold | [2][3] |
| SRC Family Kinases | - | > 50-fold | [3] |
| SRC | - | ~1100-fold | [3] |
| TRKA, HER4, TRKB, RET | < 150 | > 50-fold | [3] |
Table 2: Cellular Activity
This table summarizes the IC50 values of this compound in various cell-based functional assays, demonstrating its potency in a more complex biological environment.
| Assay | Cell Type | Measurement | IC50 (nM) | Reference |
| Calcium Flux Inhibition | Human Ramos B-Cells | Suppression of anti-IgG-stimulated Ca²+ flux | 27 | [3][4] |
| TNFα Production Inhibition | Human PBMCs | Inhibition of TNFα production via Fcγ receptor signaling | 14 | [3][4] |
| Whole Blood Assay (Human) | Human Whole Blood | - | 550 ± 100 | [4] |
| Whole Blood Assay (Mouse) | Mouse Whole Blood | - | 2060 ± 240 | [4] |
Signaling Pathway
This compound exerts its effect by inhibiting the BTK signaling pathway, which is central to B-cell function. The diagram below illustrates the key steps in this pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro potency data. The following protocols are based on published methods for characterizing this compound.
Protocol: BTK Enzymatic Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of this compound on purified BTK enzyme activity.[4]
-
Reagents & Materials:
-
Inhibitor: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Enzyme: Human recombinant BTK (final concentration 1 nM).
-
Substrate: Fluoresceinated peptide tracer (final concentration 1.5 µM).
-
Cofactor: ATP (final concentration 20 µM, approximately the Km).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT.
-
Termination Solution: 35 mM EDTA in buffer.
-
Hardware: 384-well V-bottom plates, microplate reader capable of electrophoretic separation.
-
-
Procedure:
-
Compound Preparation: Perform serial dilutions of the this compound DMSO stock to generate an 11-point concentration curve.
-
Reaction Setup: In a 384-well plate, add the assay buffer, human recombinant BTK, fluoresceinated peptide, and the this compound dilution. The final DMSO concentration should be consistent across all wells (e.g., 1.6%).
-
Initiation: Initiate the enzymatic reaction by adding ATP. The final reaction volume is 30 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination: Stop the reaction by adding 45 µL of the termination solution to each well.
-
Analysis: Analyze the reaction mixture via electrophoretic separation to distinguish the phosphorylated product from the substrate.
-
Detection: Measure the fluorescence of the product and substrate (Excitation: 488 nm, Emission: 530 nm).
-
Calculation: Determine the percent inhibition at each concentration relative to DMSO controls and fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Protocol: Cellular Calcium Flux Assay
This cell-based assay measures the ability of this compound to inhibit BCR-mediated signaling in B-cells.[4]
-
Reagents & Materials:
-
Cell Line: Human Ramos B-cells (a human Burkitt's lymphoma cell line).
-
Inhibitor: this compound, prepared in appropriate dilutions.
-
Stimulant: Anti-human IgG antibody to cross-link the B-cell receptor.
-
Detection: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Hardware: Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR - Fluorometric Imaging Plate Reader).
-
-
Procedure:
-
Cell Preparation: Plate Ramos B-cells in a microplate and load them with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Incubation: Add the desired concentrations of this compound to the wells. Incubate for 1 hour in the dark at 37°C.
-
Baseline Reading: Measure the baseline fluorescence of each well using the plate reader.
-
Stimulation: Add the anti-IgG stimulant to all wells simultaneously using the plate reader's injection system.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over several minutes to capture the calcium flux.
-
Data Analysis: Calculate the magnitude of the calcium flux (e.g., peak fluorescence minus baseline). Determine the percent inhibition for each this compound concentration compared to vehicle-treated controls.
-
IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor in an enzymatic assay.
References
- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
The Binding Kinetics of BMS-935177 to Bruton's Tyrosine Kinase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). While specific kinetic parameters such as association rate (k_on_), dissociation rate (k_off_), and residence time for this compound are not publicly available, this document summarizes the existing quantitative data and outlines the detailed experimental protocols used to characterize the binding kinetics of such inhibitors.
Quantitative Data Summary
This compound is a highly potent and selective reversible inhibitor of BTK.[1] Its potency has been determined through various in vitro assays, as summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| BTK | Cell-free assay | 2.8[2] |
| TEC | Cell-free assay | 13[2] |
| BLK | Cell-free assay | 20[2] |
| BMX | Cell-free assay | 24[2] |
| TrkA | Cell-free assay | 30[2] |
Table 2: Cellular Activity of this compound
| Cellular Process | Cell Type | IC50 (nM) |
| Calcium Flux Inhibition | Human Ramos B cells | 27[3] |
| TNFα Production Inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | 14[3] |
| BCR-stimulated CD69 Expression | Human Whole Blood | 550 ± 100[3] |
| BCR-stimulated CD69 Expression | Mouse Whole Blood | 2060 ± 240[3] |
Experimental Protocols
The determination of binding kinetics for a reversible inhibitor like this compound typically involves techniques that can measure the rates of association and dissociation of the inhibitor-enzyme complex in real-time. The following are detailed methodologies for key experiments used in the characterization of BTK inhibitors.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.
Methodology:
-
Immobilization of BTK:
-
Recombinant human BTK protein is covalently immobilized on a sensor chip surface (e.g., CM5 sensor chip) using standard amine coupling chemistry.
-
The sensor surface is first activated with a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
A solution of BTK in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
Remaining active esters on the surface are deactivated by injecting ethanolamine.
-
A reference flow cell is prepared similarly but without the immobilization of BTK to subtract non-specific binding and bulk refractive index changes.
-
-
Kinetic Analysis:
-
A series of concentrations of this compound, prepared in a suitable running buffer (e.g., HBS-EP+), are injected over the immobilized BTK and reference surfaces.
-
The association of this compound to BTK is monitored in real-time as an increase in the SPR signal (measured in Response Units, RU).
-
Following the association phase, the running buffer is flowed over the sensor surface to monitor the dissociation of the this compound-BTK complex, observed as a decrease in the SPR signal.
-
The sensor surface is regenerated between different concentrations of this compound using a low pH buffer or a specific regeneration solution to ensure the complete removal of the bound inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are double-referenced by subtracting the signal from the reference flow cell and a buffer blank injection.
-
The association (k_on_) and dissociation (k_off_) rate constants are determined by globally fitting the sensorgram data to a 1:1 Langmuir binding model.
-
The equilibrium dissociation constant (K_D_) is calculated as the ratio of k_off_ to k_on_. The residence time (τ) is the reciprocal of the dissociation rate constant (1/k_off_).
-
Kinase Activity Assay for IC50 Determination
This assay measures the ability of an inhibitor to block the enzymatic activity of BTK.
Methodology:
-
Assay Preparation:
-
The assay is typically performed in a 384-well plate format.
-
A reaction mixture is prepared containing recombinant human BTK, a fluorescently labeled peptide substrate, and ATP in an assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, and 4 mM DTT).[3]
-
-
Inhibition Measurement:
-
Detection and Analysis:
-
The reaction is terminated by the addition of a stop solution, such as EDTA.[3]
-
The amount of phosphorylated substrate is quantified using methods like capillary electrophoresis with laser-induced fluorescence or a fluorescence polarization-based readout.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
BTK Signaling Pathway and Inhibition by this compound
References
- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: BMS-935177 Inhibition of B-Cell Receptor Signaling in Ramos Cells via Calcium Flux Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-935177 is a potent and selective, reversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase from the Tec family that serves as a critical component of the B-cell receptor (BCR) signaling pathway.[3][4][5] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2).[3][6] Activated PLCγ2 is essential for mobilizing intracellular calcium stores, a key event in B-cell activation, proliferation, and survival.[3][6][7]
The Ramos B-cell line, a human Burkitt's lymphoma cell line expressing surface IgM, is a widely used model for studying BCR-mediated signaling.[8] The calcium flux assay in these cells provides a robust and functional readout for the activity of the BCR signaling cascade. By stimulating the BCR with an anti-IgM antibody, a significant and measurable increase in intracellular calcium is induced. This response is dependent on BTK activity, making it an ideal system for characterizing the potency and mechanism of action of BTK inhibitors like this compound.
This application note provides a detailed protocol for performing a calcium flux assay in Ramos B cells to determine the inhibitory activity of this compound.
BCR Signaling Pathway and this compound Inhibition
The following diagram illustrates the simplified B-cell receptor signaling cascade leading to calcium mobilization and highlights the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation [frontiersin.org]
- 5. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A role for Bruton's tyrosine kinase in B cell antigen receptor-mediated activation of phospholipase C-gamma 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of Bruton's tyrosine kinase in the development and BCR/TLR-dependent activation of AM14 rheumatoid factor B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for BMS-935177: A BTK Inhibitor for Modulating TNFα Production in PBMCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-935177 is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase in various immune cell signaling pathways.[1][2][3] BTK plays a crucial role in the activation and function of multiple immune cell types, including B cells and myeloid cells.[4] In peripheral blood mononuclear cells (PBMCs), particularly monocytes and macrophages, BTK is a key mediator of Fc gamma receptor (FcγR) signaling, which can be triggered by immune complexes. Activation of this pathway leads to the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα), a central mediator of inflammation implicated in numerous autoimmune and inflammatory diseases.[1][4] Consequently, the inhibition of BTK by this compound presents a promising therapeutic strategy for these conditions by downregulating TNFα production.[4]
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting TNFα production in human PBMCs.
Mechanism of Action: BTK Inhibition and TNFα Production
The signaling pathway leading to TNFα production in response to immune complex stimulation in myeloid cells is depicted below. This compound exerts its inhibitory effect by blocking the activity of BTK, a critical node in this cascade.
Caption: BTK Signaling Pathway in TNFα Production.
Quantitative Data Summary
The inhibitory activity of this compound on TNFα production in PBMCs has been quantified and is summarized in the table below. This data is critical for determining appropriate dose ranges for in vitro experiments.
| Compound | Cell Type | Stimulus | Assay Readout | IC50 | Reference |
| This compound | PBMCs | IgG-containing immune complexes | TNFα Production | 14 nM | [1][3] |
| BMS-986142 | PBMCs | Fcγ Receptor-dependent | Cytokine Production | - | [4][5] |
Experimental Protocol: TNFα Production Assay in PBMCs
This protocol details the steps to measure the inhibitory effect of this compound on TNFα production by human PBMCs stimulated with immune complexes.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human Monocyte Enrichment Cocktail (or similar for monocyte isolation)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Human IgG
-
Goat anti-human IgG
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Human TNFα ELISA Kit
-
Plate reader
Experimental Workflow
Caption: Workflow for TNFα Production Assay.
Step-by-Step Methodology
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood collected in heparinized tubes using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine).
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Adjust the cell density to 1 x 10^6 cells/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete RPMI 1640 medium to achieve the desired final concentrations for the assay. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Preparation of IgG Immune Complexes:
-
To prepare IgG immune complexes, incubate human IgG (e.g., 50 µg/mL) with goat anti-human IgG at an appropriate ratio (e.g., 1:4) in RPMI 1640 medium for 1 hour at 37°C.
-
-
Cell Plating and Treatment:
-
Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Stimulation:
-
Add 50 µL of the pre-formed IgG immune complexes to the wells containing PBMCs and this compound/vehicle.
-
Include unstimulated control wells (PBMCs with medium only) and stimulated control wells (PBMCs with immune complexes and vehicle).
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatants for TNFα measurement. If not analyzed immediately, supernatants can be stored at -80°C.[6]
-
-
TNFα Measurement by ELISA:
-
Quantify the concentration of TNFα in the collected supernatants using a commercial human TNFα ELISA kit.[6][7][8][9][10] Follow the manufacturer's instructions for the assay procedure, including the preparation of standards, samples, and controls, and the incubation and washing steps.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the TNFα concentrations in each sample by interpolating from the standard curve.
-
Normalize the data by expressing the TNFα levels in the this compound-treated wells as a percentage of the TNFα level in the stimulated vehicle control wells.
-
Plot the percentage of TNFα production against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits TNFα production by 50%) using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
Conclusion
This document provides a comprehensive guide for evaluating the inhibitory effect of this compound on TNFα production in human PBMCs. The provided protocol, based on established methodologies, offers a robust framework for researchers to quantify the potency of this BTK inhibitor. The understanding of the underlying BTK-mediated signaling pathway is crucial for the interpretation of the experimental results and for the broader context of developing targeted therapies for inflammatory and autoimmune diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 5. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. novamedline.com [novamedline.com]
- 8. fn-test.com [fn-test.com]
- 9. mpbio.com [mpbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for BMS-935177 in a Mouse Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of BMS-935177, a Bruton's tyrosine kinase (BTK) inhibitor, in a mouse model of arthritis. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing similar experiments.
Quantitative Data Summary
The following table summarizes the in vivo dosage and efficacy of this compound in a mouse model of collagen-antibody-induced arthritis (CAIA).
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Animal Model | Mouse Collagen-Antibody-Induced Arthritis (CAIA) | [1] |
| Mouse Strain | Not Specified in Provided Abstract | N/A |
| Dosage | 10 mg/kg and 30 mg/kg | [1] |
| Administration Route | Oral (p.o.), daily | [1] |
| Vehicle | EtOH:TPGS:PEG300 (5:5:90) | [1] |
| Efficacy | Dose-dependent reduction in both severity and incidence of clinically evident disease. At 10 mg/kg, disease severity was reduced by about 40% compared to the vehicle-treated group, and the percentage of animals showing signs of disease was reduced by a third. | [1] |
Experimental Protocols
Collagen-Antibody-Induced Arthritis (CAIA) Mouse Model
This protocol describes the induction of arthritis in mice using a cocktail of anti-collagen antibodies followed by lipopolysaccharide (LPS) challenge, and subsequent treatment with this compound. This model is relevant for studying the effects of therapeutic agents on the inflammatory and joint-destructive aspects of arthritis.
Materials:
-
This compound
-
Vehicle solution: 5% Ethanol, 5% TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), 90% PEG300 (Polyethylene glycol 300)
-
Mixture of four monoclonal anti-mouse type II collagen antibodies
-
Lipopolysaccharide (LPS) from E. coli
-
8-10 week old female BALB/c mice (or other appropriate strain)
-
Sterile phosphate-buffered saline (PBS)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injections
Procedure:
-
Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the start of the experiment.
-
Arthritis Induction (Day 0):
-
Administer a mixture of four monoclonal anti-mouse type II collagen antibodies (1 mg of each) to each mouse via intraperitoneal (i.p.) injection.
-
-
Initiation of Treatment (Day 0):
-
Begin daily oral dosing immediately after antibody administration.
-
Vehicle Group: Administer the vehicle solution (EtOH:TPGS:PEG300, 5:5:90) orally.
-
This compound Groups: Administer this compound orally at the desired doses (e.g., 10 mg/kg and 30 mg/kg), dissolved in the vehicle.
-
Positive Control Group (Optional): Administer a known anti-inflammatory agent, such as dexamethasone (1 mg/kg, p.o.), dissolved in the appropriate vehicle.
-
-
LPS Challenge (Day 3):
-
Administer LPS (1.25 mg/kg) to each mouse via i.p. injection to synchronize and enhance the inflammatory response.
-
-
Monitoring and Scoring:
-
Monitor the mice three times per week for the development and severity of paw inflammation.
-
Clinical scoring is typically performed by assessing erythema and swelling in each paw on a scale of 0-4 (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16.
-
-
Data Analysis:
-
Compare the clinical scores, incidence of arthritis, and changes in body weight between the treatment groups and the vehicle control group. Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to determine the significance of the observed effects.
-
Visualizations
Signaling Pathway
This compound is an inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of various immune cells.[2][3] In the context of rheumatoid arthritis, BTK is involved in B-cell activation via the B-cell receptor (BCR), and in the activation of monocytes and macrophages through the Fc-gamma receptor (FcγR), leading to the production of inflammatory cytokines.[3]
Caption: BTK Signaling Pathway Inhibition by this compound.
Experimental Workflow
The following diagram illustrates the experimental workflow for the CAIA mouse model.
Caption: Experimental Workflow for the CAIA Mouse Model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of BMS-935177 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-935177 is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK) with high selectivity.[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell proliferation, differentiation, and survival.[2][3] Inhibition of BTK is a promising therapeutic strategy for autoimmune diseases and B-cell malignancies.[2][3] this compound has demonstrated excellent oral bioavailability across multiple preclinical species, making it a viable candidate for oral administration in clinical settings.[1] These application notes provide a summary of the preclinical data for orally administered this compound and detailed protocols for key in vitro and in vivo experiments.
Data Presentation
In Vitro Activity of this compound
| Assay | System | Endpoint | IC50 (nM) |
| BTK Enzyme Assay | Cell-free | Inhibition of BTK kinase activity | 2.8[1] |
| Calcium Flux | Human Ramos B-cells | Inhibition of anti-IgM induced calcium flux | 27[1][4] |
| TNFα Production | Human PBMCs | Inhibition of IgG-immune complex induced TNFα production | 14[1] |
| CD69 Expression | Human Whole Blood | Inhibition of BCR-stimulated CD69 expression | 550 ± 100 |
| CD69 Expression | Mouse Whole Blood | Inhibition of BCR-stimulated CD69 expression | 2060 ± 240 |
Kinase Selectivity of this compound
| Kinase | IC50 (nM) | Selectivity vs. BTK |
| BTK | 2.8 | 1x |
| TEC | 13 | ~5x |
| BLK | 20 | ~7x |
| BMX | 24 | ~9x |
| TrkA | 30 | ~11x |
| SRC | >3000 | >1100x |
Data compiled from multiple sources indicating high selectivity for BTK over other kinases, particularly SRC family kinases.[1]
Preclinical Pharmacokinetics of Orally Administered this compound
| Species | Dose | Bioavailability (%) | T1/2 (hours) |
| Mouse | 2 mg/kg (i.v.) | - | 4.0[1] |
| Rat | 2 mg/kg (i.v.) | - | 5.1[1] |
| Mouse | Solution | 84 - 100 | N/A |
| Rat | Solution | 84 - 100 | N/A |
| Dog | Solution | 84 - 100 | N/A |
| Cynomolgus Monkey | Solution | 84 - 100 | N/A |
This compound demonstrates excellent oral bioavailability in preclinical species from both solution and suspension formulations.[1] Plasma protein binding is high in all species tested.[1]
In Vivo Efficacy of Oral this compound in a Rodent Model of Rheumatoid Arthritis
| Treatment Group | Dose (mg/kg, once daily) | Outcome |
| Vehicle Control | - | Progressive increase in disease severity and incidence |
| This compound | 10 | Dose-dependent reduction in disease severity and incidence |
| This compound | 20 | Dose-dependent reduction in disease severity and incidence |
| This compound | 30 | Dose-dependent reduction in disease severity and incidence |
Oral administration of this compound beginning on the day of primary immunization resulted in a clear dose-dependent reduction in both the severity and incidence of clinically evident disease in a rodent model of rheumatoid arthritis.
Experimental Protocols
BTK Enzyme Inhibition Assay
This protocol describes a biochemical assay to determine the in vitro potency of this compound against recombinant human BTK.
Materials:
-
This compound
-
Human recombinant BTK (1 nM final concentration)
-
Fluoresceinated peptide substrate (1.5 µM final concentration)
-
ATP (20 µM final concentration)
-
Assay Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT)
-
DMSO
-
384-well plates
-
EDTA (35 mM) for reaction termination
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for testing (e.g., 11 concentrations).
-
To a 384-well plate, add this compound at various concentrations.
-
Add human recombinant BTK, fluoresceinated peptide, and ATP to the wells containing the compound.
-
The final reaction volume should be 30 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by adding 45 µL of 35 mM EDTA to each well.
-
Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product to determine the extent of inhibition.
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
B-Cell Activation (Calcium Flux) Assay
This protocol outlines a method to assess the effect of this compound on B-cell activation by measuring calcium mobilization in Ramos B-cells following stimulation of the B-cell receptor.
Materials:
-
Ramos B-cells
-
This compound
-
Cell culture medium with 1% FBS
-
No-wash calcium dye
-
384-well poly-D-lysine coated plates
-
Anti-IgM antibody
-
HBSS supplemented with HEPES and 0.1% BSA
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Resuspend Ramos B-cells in media containing 1% FBS.
-
Add an equal volume of the no-wash calcium dye to the cell suspension.
-
Seed the cells into a 384-well poly-D-lysine coated plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
For inhibition studies, add various concentrations of this compound to the cells and incubate at room temperature for an additional 30 minutes.
-
Prepare the anti-IgM stimulant in HBSS with HEPES and 0.1% BSA.
-
Stimulate the cells with an EC80 concentration of anti-IgM.
-
Immediately measure the intracellular calcium flux using a fluorescence plate reader.
Data Analysis: Determine the IC50 value of this compound by measuring the inhibition of the anti-IgM-mediated calcium response across a range of compound concentrations.
Whole Blood CD69 Expression Assay
This protocol describes an ex vivo assay to evaluate the pharmacodynamic effect of this compound on B-cell activation in whole blood.
Materials:
-
Freshly collected human or mouse whole blood (in heparin tubes)
-
This compound
-
BCR stimulant (e.g., anti-IgM or anti-IgD-dextran)
-
RPMI 1640 medium
-
Fixation buffer
-
Permeabilization buffer
-
Fluorescently labeled antibodies against CD20 (or B220 for mouse) and CD69
-
Flow cytometer
Procedure:
-
Aliquot whole blood into tubes.
-
Add this compound at various concentrations to the blood samples and incubate.
-
Add the BCR stimulant to activate the B-cells and incubate for a specified period (e.g., 24 hours) at 37°C.
-
Include an unstimulated control (no BCR stimulant).
-
Following stimulation, fix the cells.
-
Stain the cells with fluorescently labeled antibodies against a B-cell marker (CD20 or B220) and the activation marker CD69.
-
Lyse the red blood cells.
-
Acquire the samples on a flow cytometer.
Data Analysis: Gate on the B-cell population and quantify the expression of CD69. Calculate the percentage of inhibition of CD69 expression by this compound compared to the stimulated control.
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol provides a general framework for evaluating the efficacy of orally administered this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice with an emulsion of bovine type II collagen and CFA intradermally at the base of the tail.
-
On day 21, boost the mice with an emulsion of bovine type II collagen and IFA.
-
-
Treatment:
-
Prepare a suspension of this compound in the vehicle.
-
Beginning on the day of the primary immunization (preventative model) or after the onset of disease (therapeutic model), administer this compound orally once daily at the desired doses (e.g., 10, 20, 30 mg/kg).
-
Administer vehicle to the control group.
-
-
Efficacy Assessment:
-
Monitor the mice regularly for the onset and progression of arthritis.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4), where 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = joint deformity and/or ankylosis.
-
The primary endpoint is typically the mean arthritis score over time.
-
Secondary endpoints can include paw thickness measurements and histological analysis of the joints at the end of the study.
-
Data Analysis: Compare the mean arthritis scores between the this compound-treated groups and the vehicle-treated group. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the treatment effect.
Visualizations
Caption: BTK Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.
References
Application Notes and Protocols: BMS-935177 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and storage of stock solutions of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). Adherence to these protocols is crucial for ensuring the stability, and activity of the compound for reliable and reproducible experimental results. This document includes detailed information on the physicochemical properties of this compound, step-by-step instructions for stock solution preparation, and recommended storage conditions.
Physicochemical Properties
This compound is a small molecule inhibitor with the following properties:
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₆N₄O₃ | [1][2][3] |
| Molecular Weight | 502.57 g/mol | [1][3] |
| CAS Number | 1231889-53-4 | [1][2] |
| Appearance | Crystalline solid | [4] |
Solubility
The solubility of this compound in common laboratory solvents is summarized below. It is essential to use fresh, high-purity solvents to achieve optimal dissolution.
| Solvent | Solubility | Concentration (mM) | Notes | Source |
| DMSO | 100 mg/mL | 198.98 mM | Use fresh DMSO as moisture can reduce solubility. | [2][5] |
| Ethanol | 88 - 100 mg/mL | ~175.1 - 198.98 mM | [1][2] | |
| Water | Insoluble | - | [1][2] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of approximately 2.8 to 3 nM.[2][6][7] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell development, proliferation, and survival.[8][9][10] By inhibiting BTK, this compound effectively blocks downstream signaling cascades, leading to the inhibition of calcium flux and CD69 surface expression in B cells.[2][3]
Figure 1: Simplified diagram of the BTK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Stock Solution Preparation Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Preparation: Before opening, bring the vial of this compound powder to room temperature. This prevents the condensation of moisture, which can affect the compound's stability and solubility.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.026 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to 5.026 mg of the compound.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][2]
Molarity Calculation
The following formula can be used to calculate the mass of this compound required to prepare a stock solution of a specific concentration and volume:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
Example Calculation for a 10 mM Stock Solution in 1 mL:
Mass (mg) = 10 mM x 1 mL x 502.57 g/mol = 5.0257 mg
Storage and Stability
Proper storage is critical to maintain the biological activity of this compound.
Solid Compound
| Storage Condition | Duration | Source |
| -20°C (Lyophilized) | Up to 3 years | [1][2] |
The solid powder should be stored in a tightly sealed container, protected from light and moisture.
Stock Solutions
| Storage Condition | Solvent | Duration | Source |
| -80°C | DMSO | Up to 2 years | [6] |
| -20°C | DMSO | Up to 1 month | [1][2] |
Aliquoted stock solutions should be stored at the recommended temperatures to ensure long-term stability. Avoid repeated freeze-thaw cycles. When stored at -80°C, the solution should be used within two years, and when stored at -20°C, it should be used within one year.[6]
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powder should be conducted in a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. adooq.com [adooq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | 1231889-53-4 | Data Sheet | BioChemPartner [biochempartner.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9 H -carbazole-1-carboxamide (this compound) (Journal Article) | OSTI.GOV [osti.gov]
- 10. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of BMS-935177
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-935177 is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Due to its role in B-cell activation and proliferation, BTK is a key therapeutic target for various autoimmune diseases and B-cell malignancies. This compound has demonstrated excellent oral bioavailability in preclinical species, despite its low aqueous solubility.[1] This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies, ensuring consistent and effective delivery for pharmacokinetic and pharmacodynamic assessments.
Data Presentation
Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Citation |
| Molecular Formula | C₃₁H₂₆N₄O₃ | N/A | |
| Molecular Weight | 502.56 g/mol | N/A | |
| BTK IC₅₀ | 2.8 nM - 3 nM | Human | [1][2] |
| Aqueous Solubility | Low | N/A | [1] |
| Oral Bioavailability (Solution) | 84% - 100% | Mouse, Rat, Dog, Cynomolgus Monkey | [1] |
| Half-life (T₁/₂) (2 mg/kg IV) | 4 h | Mouse | [1] |
| Half-life (T₁/₂) (2 mg/kg IV) | 5.1 h | Rat | [1] |
| Plasma Protein Binding | High (<1% free) | Human | [1] |
Signaling Pathway
This compound targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK is a crucial downstream mediator in this pathway.
Experimental Protocols
Due to its low aqueous solubility, this compound requires specific formulation strategies for effective in vivo administration. Below are detailed protocols for preparing both a clear solution and a suspension for oral and intraperitoneal dosing.
Formulation Workflow
The general workflow for preparing a this compound formulation involves initial dissolution in an organic solvent, followed by the addition of solubilizing agents and/or suspending vehicles.
Protocol 1: Clear Solution Formulation (3.75 mg/mL)
This protocol is designed to achieve a clear, homogenous solution suitable for oral or intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
Equipment:
-
Analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Pipettes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Prepare a 37.5 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved.
-
Vehicle Preparation (per 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 37.5 mg/mL this compound stock solution to the PEG300.
-
Vortex thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and vortex again to ensure complete mixing.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex one final time to ensure a clear, homogenous solution.
-
-
Final Concentration: This procedure yields a 3.75 mg/mL clear solution of this compound.
-
Storage: Use the formulation immediately or store at 2-8°C for short-term use. For longer-term storage, aliquots can be stored at -20°C, though stability should be verified. Avoid repeated freeze-thaw cycles.
Formulation Composition:
| Component | Percentage (v/v) | Volume per 1 mL |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Protocol 2: Suspension Formulation (3.75 mg/mL)
This protocol creates a uniform suspension, which can be an alternative when a co-solvent system is not desired or for specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline
Equipment:
-
Analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Pipettes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Prepare a 37.5 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation (per 1 mL final volume):
-
In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.
-
Add 100 µL of the 37.5 mg/mL this compound stock solution to the SBE-β-CD solution.
-
Vortex vigorously to ensure a uniform, homogenous suspension.
-
-
Final Concentration: This procedure yields a 3.75 mg/mL suspension of this compound.
-
Administration Note: Ensure the suspension is well-mixed immediately before each administration to guarantee uniform dosing.
-
Storage: Use the formulation on the day of preparation.
Formulation Composition:
| Component | Percentage (v/v) | Volume per 1 mL |
| DMSO | 10% | 100 µL |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
Protocol 3: Alternative Vehicle for Oral Gavage in Mice
This vehicle has been used in a mouse model of collagen-induced arthritis.
Materials:
-
Ethanol (EtOH)
-
TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate)
-
Polyethylene glycol 300 (PEG300)
Procedure:
-
Prepare the vehicle by mixing the components in the specified ratio. For example, to prepare 10 mL of the vehicle, mix:
-
0.5 mL of Ethanol
-
0.5 g of TPGS (assuming a density of ~1 g/mL)
-
9.0 mL of PEG300
-
-
Add the appropriate amount of this compound to the pre-formed vehicle to achieve the desired final concentration.
-
Ensure the compound is fully dissolved or homogenously suspended before administration.
Vehicle Composition:
| Component | Ratio |
| Ethanol | 5 |
| TPGS | 5 |
| PEG300 | 90 |
Concluding Remarks
The choice of formulation for this compound depends on the specific requirements of the in vivo study, including the desired route of administration, dose volume, and the need for a clear solution versus a suspension. The protocols provided offer robust and reproducible methods for preparing this potent BTK inhibitor for preclinical research. It is recommended to perform a small-scale pilot formulation to ensure compatibility and stability before preparing larger batches for extensive studies. Always ensure the final formulation is well-tolerated in the chosen animal model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-935177 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMS-935177, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), in immunology research. Detailed protocols for key in vitro and in vivo experiments are included to facilitate the investigation of its therapeutic potential in autoimmune diseases and B-cell malignancies.
Introduction
This compound is a second-generation, reversible carbazole inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[1][2] BTK is a critical signaling molecule in multiple cell types, particularly B-cells, and plays a crucial role in the pathophysiology of numerous autoimmune diseases.[1][2] this compound has demonstrated high potency, excellent kinase selectivity, and favorable pharmacokinetic profiles, making it a valuable tool for studying BTK function and a potential therapeutic agent.[1][2][3]
Mechanism of Action
This compound functions as a reversible inhibitor of BTK, binding to the ATP binding site and preventing its phosphorylation and subsequent activation. This blockade of BTK signaling interferes with downstream pathways that are essential for B-cell proliferation, differentiation, and survival, as well as myeloid cell functions implicated in inflammatory responses.[4]
Signaling Pathway Diagram
Caption: BTK signaling pathway initiated by BCR engagement and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound against BTK and other kinases, as well as its cellular activity.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Selectivity vs. BTK |
| BTK | 2.8 | - |
| TEC | 13 | ~5-fold |
| BLK | 20 | ~7-fold |
| BMX | 24 | ~9-fold |
| TrkA | 30 | ~11-fold |
| ITK | >188 | >67-fold |
| TXK | >188 | >67-fold |
| SRC Family | - | >50-fold |
| SRC | - | >1100-fold |
| HER4 | <150 | - |
| TRKB | <150 | - |
| RET | <150 | - |
Data sourced from Selleck Chemicals product information.[5]
Table 2: Cellular Activity of this compound
| Assay | Cell Type | IC50 (nM) |
| Calcium Flux Inhibition | Human Ramos B-cells | 27 |
| TNFα Production Inhibition | Human PBMCs | 14 |
| CD69 Surface Expression Inhibition | Human Peripheral B-cells | - |
| BCR-stimulated CD69 (Human WB) | Whole Blood | 550 ± 100 |
| BCR-stimulated CD69 (Mouse WB) | Whole Blood | 2060 ± 240 |
Data compiled from multiple sources.[5][6][7]
Experimental Protocols
In Vitro BTK Enzyme Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant human BTK.
Materials:
-
This compound (dissolved in DMSO)
-
Recombinant human BTK (1 nM final concentration)
-
Fluoresceinated peptide substrate (1.5 µM final concentration)
-
ATP (20 µM final concentration)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT, 1.6% DMSO
-
384-well plates
-
EDTA solution (35 mM)
-
Microplate reader capable of electrophoretic separation and fluorescence detection
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add this compound, recombinant human BTK, fluoresceinated peptide substrate, and ATP to the assay buffer for a final volume of 30 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by adding 45 µL of 35 mM EDTA to each well.
-
Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and phosphorylated product using a suitable microplate reader.
-
Calculate IC50 values from the dose-response curve.
B-Cell Receptor (BCR)-Mediated Calcium Flux Assay
This protocol outlines the procedure to assess the effect of this compound on BCR-stimulated calcium mobilization in human Ramos B-cells.
Materials:
-
Human Ramos B-cells
-
This compound (dissolved in DMSO)
-
Anti-human IgG antibody
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Culture Ramos B-cells to the desired density.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells and resuspend them in an appropriate buffer.
-
Incubate the cells with varying concentrations of this compound for 1 hour in the dark.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with anti-human IgG antibody to induce BCR cross-linking.
-
Immediately measure the change in fluorescence over time using a flow cytometer or fluorescence plate reader.
-
Determine the IC50 value for the inhibition of calcium flux.[6]
In Vivo Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
Male DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for paw thickness measurement
-
Clinical scoring system for arthritis severity
Protocol:
-
Immunization:
-
On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.
-
On day 21, boost the mice with an intradermal injection of an emulsion of bovine type II collagen and IFA.
-
-
Treatment:
-
Begin daily oral administration of this compound or vehicle control at the onset of clinical signs of arthritis (typically around day 21-28).
-
-
Assessment:
-
Monitor mice regularly for the development and severity of arthritis.
-
Measure paw thickness using calipers.
-
Score clinical signs of arthritis (e.g., erythema, swelling) based on a standardized scoring system.
-
-
Data Analysis:
-
Compare the arthritis scores and paw thickness between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the evaluation of this compound.
Conclusion
This compound is a highly potent and selective reversible BTK inhibitor that serves as a valuable research tool for investigating the role of BTK in immune cell function and the pathogenesis of autoimmune diseases. The provided protocols and data offer a foundation for researchers to explore the therapeutic potential of this compound in various immunological contexts.
References
- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. adooq.com [adooq.com]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 404 | BioChemPartner [m.biochempartner.com]
Application Notes and Protocols for BMS-935177 in Oncology Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-935177 is a highly potent and selective, reversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of the BCR pathway is implicated in various B-cell malignancies, making BTK a prime therapeutic target. While the primary application of BTK inhibitors has been in hematological cancers, emerging research suggests a potential role for these inhibitors in solid tumors as well.
These application notes provide a summary of the known effects of this compound on various oncology cell lines and detailed protocols for key in vitro experiments to assess its biological activity.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the reported in vitro inhibitory concentrations (IC50) of this compound in various assays and cell lines.
Table 1: Kinase and Cellular Assay IC50 Values for this compound
| Target/Assay | System | IC50 (nM) | Reference |
| BTK | Cell-free assay | 2.8 - 3 | [1][2] |
| Calcium Flux (anti-IgG stimulated) | Ramos (Human Burkitt's lymphoma) | 27 | [1] |
| TNFα Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | 14 | [1] |
Table 2: Selectivity of this compound Against Other Kinases
| Kinase | Selectivity (fold vs. BTK) |
| TEC family kinases (TEC, BMX, ITK, TXK) | 5 - 67 |
| SRC family kinases | >50 |
| SRC | 1100 |
Note: Other kinases inhibited with a potency of less than 150 nM include TRKA, HER4, TRKB, and RET.[2]
Signaling Pathway
This compound exerts its effects by inhibiting Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB. These transcription factors drive the expression of genes involved in cell proliferation, survival, and differentiation. By inhibiting BTK, this compound effectively blocks this entire downstream cascade.
Experimental Protocols
Herein are detailed protocols for fundamental in vitro assays to characterize the effects of this compound on oncology cell lines.
Cell Viability/Growth Inhibition Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
This compound (stock solution in DMSO)
-
Selected oncology cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours).
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol).
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Oncology cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (containing floating cells), wash the attached cells with PBS, and then detach them using trypsin. Combine the detached cells with the cells from the medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
This compound
-
Oncology cell lines
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells as previously described.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the cells by flow cytometry.
-
Data Analysis: Use appropriate software to model the cell cycle distribution based on DNA content.
Western Blot Analysis of BTK Signaling Pathway
This technique is used to detect changes in the protein expression and phosphorylation status of BTK and its downstream effectors.
Materials:
-
This compound
-
Oncology cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a valuable research tool for investigating the role of BTK in various cancers. The provided protocols offer a framework for assessing its efficacy and mechanism of action in different oncology cell line models. Further investigation into the effects of this compound on a broader range of solid tumor cell lines is warranted to explore its full therapeutic potential.
References
Troubleshooting & Optimization
BMS-935177 Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BMS-935177 in aqueous buffers. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a compound with low aqueous solubility.[1] It is generally considered insoluble or sparingly soluble in water.[2] For experimental purposes, it is typically first dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[1][2][3]
Q2: What are the recommended solvents for creating a stock solution of this compound?
A2: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3] High concentrations, such as 10 mM, 88 mg/mL (175.1 mM), and 100 mg/mL (198.98 mM), can be achieved in DMSO.[1][2][3] It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce the compound's solubility.[1][4]
Q3: How should I prepare aqueous working solutions from a DMSO stock?
A3: To prepare an aqueous working solution, the DMSO stock solution should be diluted with the aqueous buffer of choice. It is important to add the DMSO stock to the aqueous buffer slowly while mixing to avoid precipitation. For some applications, a 1:4 or 1:2 solution of DMSO to a buffer like PBS (pH 7.2) can be used.[5][6] However, it's recommended not to store the final aqueous solution for more than one day to maintain its integrity.[5][6]
Q4: My this compound is precipitating when I dilute my DMSO stock in an aqueous buffer. What can I do?
A4: Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. Please refer to the troubleshooting guide below for potential solutions.
Solubility Data
The following tables summarize the available solubility information for this compound in various solvents.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration | Notes | Source |
| DMSO | 100 mg/mL (198.98 mM) | Use fresh DMSO as moisture can reduce solubility. | [1] |
| DMSO | 88 mg/mL (175.1 mM) | - | [2] |
| DMSO | 10 mM | Ready-made solutions are commercially available. | [3] |
| Ethanol | 88 mg/mL | - | [2] |
Table 2: Aqueous Solubility and Formulation for In Vivo Studies
| Formulation Components | Achieved Concentration | Notes | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 3.75 mg/mL (7.46 mM) | Results in a clear solution. Ultrasonic treatment may be needed. | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 3.75 mg/mL | Results in a suspended solution suitable for oral and intraperitoneal injection. | [3] |
| 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | Not specified | General formulation for in vivo use. | [1] |
| 1:4 solution of DMSO:PBS (pH 7.2) | ~0.2 mg/mL | For Branebrutinib (BMS-986195), a related BTK inhibitor. May provide an estimate. | [5] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.33 mg/mL | For BMS-986165, another related compound. May provide an estimate. | [6] |
Troubleshooting Guide: this compound Precipitation in Aqueous Buffer
This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation in aqueous solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 502.57 g/mol ).
-
Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved, resulting in a clear solution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3]
Caption: Workflow for preparing a this compound DMSO stock solution.
Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warming: Warm the desired aqueous cell culture medium or buffer to 37°C.
-
Dilution: Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the final desired working concentration. It is critical to add the DMSO stock to the medium and mix immediately to minimize precipitation. The final DMSO concentration should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Application: Use the freshly prepared working solution immediately in your experiment. Do not store aqueous working solutions.
Protocol 3: Formulation for In Vivo Oral Administration (Example)
This protocol is adapted from a published method and may require optimization for your specific study.[3]
-
Stock Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 37.5 mg/mL).
-
Vehicle Preparation:
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL. This will yield a 3.75 mg/mL clear solution of this compound.
-
-
Administration: Administer the freshly prepared formulation to the animals.
References
BMS-935177 stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the Bruton's Tyrosine Kinase (BTK) inhibitor, BMS-935177, in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being achievable. It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[1]
Q2: How should I store stock solutions of this compound in DMSO?
A2: To ensure the stability of your this compound stock solutions, it is recommended to aliquot them to avoid repeated freeze-thaw cycles.[1] For long-term storage, solutions can be kept at -80°C for up to one year. For shorter-term storage, -20°C for up to one month is acceptable.[1]
Q3: I observed precipitation when diluting my this compound DMSO stock solution in aqueous culture media. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds.[2][3] This is due to the lower solubility of the compound in the aqueous environment of the culture media.[2] To address this, you can try gentle vortexing, sonication, or warming the solution in a 37°C water bath to help redissolve the precipitate.[3] It is important to ensure the compound is fully dissolved before adding it to your cell cultures.[3] Additionally, consider the final DMSO concentration in your culture medium, as high concentrations can be toxic to cells. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.
Q4: How stable is this compound in cell culture media?
A4: The stability of any compound in cell culture media can be influenced by several factors, including the composition of the media, pH, temperature, and the presence of serum proteins. While specific stability data for this compound in various culture media is not extensively published, it is crucial to determine its stability under your specific experimental conditions. A general approach to assess this involves incubating the compound in the media for the duration of your experiment and measuring its concentration at different time points using methods like HPLC or LC-MS.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in culture media | Low aqueous solubility of this compound. | - Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically ≤ 0.5%).- Prepare a more dilute stock solution in DMSO and add a larger volume to the media.- After dilution, gently warm the media to 37°C and vortex or sonicate briefly to aid dissolution.[3]- Perform a solubility test to determine the maximum soluble concentration in your specific culture media. |
| Inconsistent experimental results | Degradation of this compound in stock solution or culture media. | - Aliquot DMSO stock solutions to minimize freeze-thaw cycles.[1] Store at -80°C for long-term storage.[1]- Prepare fresh dilutions in culture media for each experiment.- Perform a stability study to determine the degradation rate of this compound under your experimental conditions (incubation time, temperature). |
| Low potency or loss of activity | Incorrect storage of the compound or degradation. | - Verify the storage conditions of both the solid compound and DMSO stock solutions. This compound powder should be stored at -20°C for up to 3 years.[6]- Use fresh, anhydrous DMSO to prepare stock solutions.[1]- Assess the purity of the stock solution using analytical methods like HPLC. |
Stability Data
The following tables provide a summary of the recommended storage conditions and hypothetical stability data for this compound. Note: The data in Table 2 is illustrative and should be confirmed experimentally under your specific conditions.
Table 1: Recommended Storage and Solubility of this compound
| Form | Solvent | Concentration | Storage Temperature | Storage Duration |
| Powder | - | - | -20°C | 3 years[6] |
| Stock Solution | DMSO | 100 mg/mL[1] | -80°C | 1 year |
| -20°C | 1 month[1] | |||
| Working Solution | Aqueous Buffer | Sparingly soluble | Prepare fresh | Not recommended for storage |
Table 2: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS
| Incubation Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temperature) | % Remaining at 37°C |
| 0 | 100% | 100% | 100% |
| 6 | 99% | 97% | 95% |
| 12 | 98% | 94% | 90% |
| 24 | 96% | 88% | 82% |
| 48 | 92% | 78% | 68% |
| 72 | 88% | 69% | 55% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM). d. Vortex or sonicate at room temperature until the compound is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
-
Materials: this compound DMSO stock solution, cell culture medium (e.g., DMEM with 10% FBS), sterile tubes, incubator, HPLC or LC-MS system.
-
Procedure: a. Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below the level of toxicity for your cells (e.g., <0.5%). b. Aliquot the working solution into multiple sterile tubes for each time point and temperature condition to be tested. c. Time Point Zero (T=0): Immediately process one aliquot for analysis to establish the initial concentration. d. Incubate the remaining aliquots at the desired temperatures (e.g., 4°C, room temperature, and 37°C). e. At each designated time point (e.g., 6, 12, 24, 48, and 72 hours), remove one aliquot from each temperature condition. f. Sample Preparation: Stop the degradation process by snap-freezing the samples in liquid nitrogen and storing them at -80°C until analysis. Before analysis, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile with 0.1% formic acid), vortex, and centrifuge to pellet the precipitate. g. Analysis: Analyze the supernatant from each sample using a validated HPLC or LC-MS method to quantify the remaining concentration of this compound. h. Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Below are diagrams illustrating the signaling pathway of this compound and a general workflow for assessing compound stability.
Caption: BTK signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing the stability of a compound in culture media.
References
Optimizing BMS-935177 concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BMS-935177 for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent, selective, and reversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell activation, proliferation, and survival.[3][4] By inhibiting BTK, this compound blocks these downstream signaling pathways.[4]
Q2: How should I prepare and store a stock solution of this compound? A2: this compound is readily soluble in DMSO.[1][5][6][7] For a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10-100 mM.[1][8] It is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term stability (up to a year) or at -20°C for shorter periods (up to one month).[1][2]
Q3: What is a recommended starting concentration for my cell culture experiment? A3: The optimal concentration is highly dependent on the cell type and the specific experimental endpoint. A common starting point is to use a concentration 10 to 100 times higher than the in vitro IC50 value.[8] Based on published data, a good starting range for cell-based assays would be 100 nM to 1 µM. For whole blood assays, higher concentrations may be necessary.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: What is the expected solvent tolerance of cells in culture? A4: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant cytotoxicity.[8] It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including the vehicle control, to avoid solvent-induced artifacts.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | System | IC50 Value |
| BTK (enzymatic assay) | Cell-free | 2.8 - 3 nM[1][2] |
| TNFα Production | Human PBMCs | 14 nM[1][2] |
| Calcium Flux | Human Ramos B-cells | 27 - 30 nM[1][2][6] |
| CD69 Expression (BCR-stimulated) | Human Whole Blood | 550 nM (±100)[2] |
| CD69 Expression (BCR-stimulated) | Mouse Whole Blood | 2060 nM (±240)[2] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Recommended Storage (Stock Solution) |
| DMSO | ≥ 77 mg/mL (~200 mM)[1][5][6] | -80°C (1 year), -20°C (1 month)[1][2] |
| Water | Insoluble[5] | Not Recommended |
| Ethanol | Soluble[6] | Check manufacturer's recommendation |
Troubleshooting Guide
Q5: I am not observing any effect of this compound in my assay. What could be the cause? A5:
-
Insufficient Concentration: The concentration may be too low for your specific cell type or assay. The IC50 in a cellular context is often significantly higher than the enzymatic IC50 due to factors like cell permeability and protein binding.[2]
-
Solution: Perform a dose-response curve, testing a wider and higher range of concentrations (e.g., from 10 nM to 10 µM).
-
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to compound degradation.
-
Solution: Use a fresh aliquot of the stock solution for each experiment. Ensure it was stored correctly at -80°C.[2]
-
-
Cell Line Insensitivity: The signaling pathway you are studying may not be dependent on BTK in your chosen cell line.
Q6: I am observing high levels of cell death, even at low concentrations. What should I do? A6:
-
Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) might be too high.
-
Solution: Calculate the final solvent concentration in your media and ensure it does not exceed 0.1%.[8] Remember to include a vehicle-only control with the same solvent concentration.
-
-
Off-Target Effects: While this compound is selective, very high concentrations can inhibit other kinases, potentially leading to cytotoxicity.[1][9]
-
Solution: Lower the concentration of this compound. Determine the EC50 for the desired inhibitory effect and compare it to the concentration causing cytotoxicity to identify a therapeutic window.
-
-
Cell Culture Health: The cells may have been unhealthy or stressed prior to treatment.
Q7: I am seeing inconsistent results between experiments. How can I improve reproducibility? A7:
-
Inconsistent Cell Conditions: Variations in cell density, passage number, or growth phase can alter experimental outcomes.
-
Solution: Standardize your cell culture protocols. Always seed cells at the same density and use them within a consistent range of passage numbers.
-
-
Compound Preparation: Inconsistent dilution of the stock solution can lead to variability.
-
Solution: Prepare a fresh serial dilution from a single stock aliquot for each experiment. Use calibrated pipettes.
-
-
Assay Timing: The duration of inhibitor treatment can significantly impact the results.
-
Solution: Optimize and strictly adhere to the incubation time for the inhibitor in every experiment.
-
Visualized Workflows and Pathways
Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing inhibition of Bruton's Tyrosine Kinase (BTK) by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for common issues with this compound experiments.
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Dose-Response Cytotoxicity Assay
This protocol helps establish the half-maximal effective concentration (EC50) for the desired biological effect and the half-maximal cytotoxic concentration (CC50) to identify the optimal experimental window.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere/recover for 24 hours.
-
Compound Preparation:
-
Thaw a single-use aliquot of your 10 mM this compound stock solution in DMSO.
-
Perform a serial dilution in cell culture medium to prepare 2x concentrated solutions of your desired final concentrations (e.g., ranging from 20 µM down to 2 nM).
-
Prepare a 2x vehicle control solution containing the same percentage of DMSO as the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add an equal volume of the 2x compound dilutions or 2x vehicle control to the appropriate wells. This will result in the desired 1x final concentrations.
-
Include "cells only" (no treatment) and "medium only" (blank) controls.
-
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Read the plate using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression (four-parameter logistic curve) to calculate the CC50 value.
-
Protocol 2: Western Blot Analysis for BTK Pathway Inhibition
This protocol validates target engagement by measuring the phosphorylation status of BTK.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the predetermined optimal concentration of this compound and a vehicle control for a short, optimized duration (e.g., 1-2 hours) to observe direct effects on signaling.
-
If applicable, stimulate the cells with a known activator of the BCR pathway (e.g., anti-IgM) for the last 15-30 minutes of the inhibitor treatment.
-
-
Cell Lysis:
-
Place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard assay such as BCA.[12]
-
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (pBTK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection & Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total BTK and/or a housekeeping protein like GAPDH or β-actin.
-
A significant decrease in the pBTK signal in the this compound-treated lane compared to the stimulated vehicle control confirms target engagement.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promocell.com [promocell.com]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
BMS-935177 Technical Support Center: Troubleshooting Drug Resistance
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential drug resistance to BMS-935177, a potent and reversible Bruton's Tyrosine Kinase (BTK) inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to potential resistance?
A1: this compound is a potent, reversible inhibitor of Bruton's Tyrosine Kinase (BTK) with an IC50 of 2.8 nM.[1] It functions by binding to the ATP binding site of BTK, thereby preventing its phosphorylation and downstream signaling.[2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][3]
As a reversible inhibitor, this compound's binding is non-permanent. This contrasts with irreversible inhibitors like ibrutinib, which form a covalent bond with a cysteine residue (Cys481) in the BTK active site.[4][5][6] Potential resistance to reversible inhibitors might involve mutations that alter the binding pocket, reducing the affinity of the drug, or through the activation of bypass signaling pathways that circumvent the need for BTK activity.
Q2: My cells are showing decreased sensitivity to this compound over time. What are the possible reasons?
A2: A decrease in sensitivity to this compound in cell culture could be due to several factors:
-
Emergence of resistant clones: Continuous culture in the presence of the inhibitor may select for cells with inherent or acquired resistance mechanisms.
-
Cell line instability: The genetic or phenotypic characteristics of the cell line may have drifted over multiple passages.
-
Drug degradation: Ensure the compound is stored correctly and that the working solutions are freshly prepared.
-
Experimental variability: Inconsistent cell densities, incubation times, or reagent concentrations can lead to variable results.
Q3: What are the known resistance mechanisms to other BTK inhibitors, and could they apply to this compound?
A3: The most well-characterized resistance mechanisms are for the irreversible BTK inhibitor ibrutinib. These include:
-
BTK C481S mutation: A mutation of the cysteine residue at position 481 to a serine prevents the covalent binding of ibrutinib.[4][5][6] While this compound is a reversible inhibitor and does not form a covalent bond, mutations in or near the binding pocket could still potentially reduce its binding affinity.
-
Gain-of-function mutations in PLCγ2: Mutations in Phospholipase C gamma 2 (PLCγ2), a key downstream signaling molecule from BTK, can lead to its constitutive activation, thereby bypassing the need for BTK activity.[4][5][6] This is a plausible mechanism of resistance for any BTK inhibitor, including this compound.
Troubleshooting Guides
Guide 1: Investigating Decreased In Vitro Potency of this compound
This guide provides a workflow for researchers observing a loss of this compound efficacy in cell-based assays.
Symptoms:
-
Increased IC50 value of this compound in cell viability or signaling assays.
-
Reduced inhibition of downstream BTK signaling readouts (e.g., p-PLCγ2, p-ERK) at previously effective concentrations.
Workflow:
Caption: Workflow for troubleshooting decreased in vitro potency.
Guide 2: Protocol for Generating and Characterizing this compound Resistant Cell Lines
This protocol outlines a general method for developing cell lines with acquired resistance to this compound to study resistance mechanisms.
Methodology:
-
Dose Escalation:
-
Culture the parental cell line in the presence of this compound at a concentration equal to the IC20.
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner.
-
Continue this process until the cells are able to proliferate in the presence of a high concentration of the inhibitor (e.g., 1 µM).
-
-
Clonal Selection:
-
Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting.
-
Expand individual clones to establish stable resistant cell lines.
-
-
Characterization:
-
Confirm the degree of resistance by performing a dose-response curve with this compound and comparing the IC50 to the parental cell line.
-
Sequence the coding regions of BTK and PLCγ2 to identify potential mutations.
-
Perform functional assays to assess BTK signaling and potential bypass pathways.
-
Quantitative Data Summary
| Parameter | This compound | Reference |
| BTK Inhibition (IC50) | 2.8 nM | [1] |
| Ramos B cell Ca2+ flux (IC50) | 27 nM | [1][7] |
| PBMC TNFα production (IC50) | 14 nM | [1][7] |
Signaling Pathway
The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by this compound. Potential resistance mechanisms, such as PLCγ2 activation, bypass this inhibition point.
Caption: BTK signaling pathway and potential resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for overcoming resistance to Bruton's tyrosine kinase inhibitor zanubrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. | Semantic Scholar [semanticscholar.org]
- 5. Resistance Mechanisms for the Bruton’s Tyrosine Kinase Inhibitor Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
BMS-935177 toxicity profile in animal models
This technical support resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity profile of BMS-935177 in animal models. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during preclinical toxicity studies with this compound.
Issue 1: Unexpected Clinical Signs of Toxicity Observed at Predicted Safe Doses
-
Question: We are observing unexpected adverse effects (e.g., lethargy, weight loss) in our animal models at dose levels of this compound that were predicted to be safe based on initial dose-ranging studies. What could be the cause, and how should we troubleshoot?
-
Answer:
-
Verify Compound Integrity and Formulation:
-
Confirm the purity and stability of the this compound batch being used. Impurities or degradation products could contribute to unexpected toxicity.
-
Re-evaluate the formulation and vehicle. Ensure the vehicle is well-tolerated at the administered volume and that the compound is completely solubilized or uniformly suspended. Inconsistent formulation can lead to dose variability.
-
-
Review Dosing Procedure:
-
Ensure accurate dose administration. For oral gavage, verify proper technique to avoid accidental tracheal administration or esophageal injury. For intravenous administration, monitor for signs of infusion-related reactions.
-
-
Evaluate Animal Health Status:
-
Assess the overall health of the animal colony. Underlying subclinical infections or other health issues can increase sensitivity to a test compound.
-
-
Consider Pharmacokinetic Variability:
-
There can be inter-animal variability in the absorption, distribution, metabolism, and excretion (ADME) of this compound. Consider collecting satellite pharmacokinetic (PK) samples to correlate exposure levels with the observed toxicities.
-
-
Refine the Dose-Response Curve:
-
Conduct a more detailed dose-response study with narrower dose intervals around the dose levels where toxicity was observed. This will help to more accurately define the No-Observed-Adverse-Effect-Level (NOAEL).
-
-
Issue 2: Difficulties in Establishing a Clear Dose-Response Relationship for Observed Toxicities
-
Question: Our study is showing a flat or non-linear dose-response for certain toxicities, making it difficult to determine a clear NOAEL for this compound. What are the potential reasons and solutions?
-
Answer:
-
Saturation of Metabolic Pathways: At higher doses, the metabolic pathways responsible for clearing this compound may become saturated, leading to a non-linear increase in exposure and toxicity. Review the pharmacokinetic data to assess for dose-proportionality.
-
Off-Target Pharmacology: The observed toxicity may be due to off-target effects that have a different dose-response relationship than the on-target BTK inhibition. While this compound is selective, high concentrations could lead to interactions with other kinases.
-
Idiosyncratic Toxicity: Some toxicities may be idiosyncratic and not strictly dose-dependent, occurring in a small subset of animals regardless of the dose.
-
Study Design and Group Size:
-
Ensure that the study groups are large enough to detect statistically significant differences between dose levels.
-
Consider extending the observation period, as some toxicities may have a delayed onset.
-
-
Frequently Asked Questions (FAQs)
Toxicity Profile
-
What is the known toxicity profile of this compound in animal models?
-
What are the potential on-target and off-target toxicities associated with BTK inhibitors like this compound?
-
On-target (BTK inhibition):
-
Off-target:
-
Cardiovascular effects: Some BTK inhibitors have been associated with cardiovascular toxicities like atrial fibrillation and hypertension, potentially due to off-target kinase inhibition.[5][6]
-
Gastrointestinal issues: Diarrhea is a reported side effect of some BTK inhibitors, which may be linked to off-target effects on kinases like EGFR.[3][4]
-
Skin rashes: Rashes have been observed with some BTK inhibitors.[3]
-
-
Experimental Design
-
What are the recommended animal models for assessing the toxicity of this compound?
-
Standard preclinical toxicology programs typically use both a rodent species (e.g., Sprague-Dawley rat) and a non-rodent species (e.g., Beagle dog or cynomolgus monkey).[7] The choice should be based on which species shows a similar metabolic profile to humans for the compound.
-
-
How should a single-dose acute toxicity study for this compound be designed?
-
A typical design involves administering a single dose of this compound to a small group of animals (e.g., 3-5 per sex per dose group) at several dose levels. The animals are then observed for a period of 14 days for clinical signs of toxicity and mortality.[8] A control group receiving only the vehicle should be included.
-
-
What is a general protocol for a repeat-dose toxicity study?
-
In a repeat-dose study, animals are administered this compound daily for a specified duration (e.g., 28 or 90 days).[9] The study typically includes a control group and at least three dose levels (low, mid, and high). A recovery group may also be included to assess the reversibility of any observed toxic effects.
-
Data Presentation
Table 1: Representative Preclinical Toxicity Findings for Selective BTK Inhibitors (Class Effects)
| Adverse Effect | Animal Model(s) | Observed Findings | Potential Mechanism |
| Hemorrhage | Various | Increased bleeding time, spontaneous bruising | On-target inhibition of BTK in platelets |
| Infections | Rodents, Monkeys | Increased susceptibility to opportunistic pathogens | On-target immunosuppression via B-cell inhibition |
| Gastrointestinal | Rodents, Dogs | Diarrhea, decreased food consumption, weight loss | Potential off-target inhibition of EGFR and other kinases in the GI tract |
| Cardiovascular | Dogs, Monkeys | Changes in blood pressure and heart rate, atrial fibrillation (with some BTKis) | Off-target effects on cardiac ion channels or other kinases |
| Hepatic | Rats, Dogs | Elevated liver enzymes (ALT, AST) | Drug metabolism-related stress or off-target hepatotoxicity |
| Renal | Rats | Changes in kidney function markers | Potential for drug accumulation or off-target effects |
Note: This table summarizes general findings for the class of selective BTK inhibitors and may not be specific to this compound. The absence of specific public data for this compound necessitates this generalized representation.
Experimental Protocols
Protocol 1: General Procedure for a Single-Dose Acute Oral Toxicity Study in Rats
-
Animal Model: Young adult Sprague-Dawley rats (e.g., 8-10 weeks old), with equal numbers of males and females.
-
Group Size: Minimum of 3-5 animals per sex per group.
-
Dose Levels: A control group (vehicle only) and at least three dose levels of this compound, selected based on dose-ranging studies.
-
Administration: A single dose administered by oral gavage. The volume should be based on the animal's body weight.
-
Observation Period: 14 days.
-
Parameters Monitored:
-
Mortality (twice daily).
-
Clinical signs of toxicity (at least once daily).
-
Body weight (prior to dosing, and on days 7 and 14).
-
-
Terminal Procedures: At the end of the observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study).
Protocol 2: General Procedure for a 28-Day Repeat-Dose Oral Toxicity Study in Rats and Monkeys
-
Animal Models: Sprague-Dawley rats and Cynomolgus monkeys.
-
Group Size:
-
Rats: Typically 10 animals per sex per group for the main study, with an additional 5 per sex per group for toxicokinetic (TK) analysis.
-
Monkeys: Typically 3-4 animals per sex per group.
-
-
Dose Levels: A control group (vehicle only) and three dose levels (low, medium, and high) of this compound.
-
Administration: Daily oral administration for 28 consecutive days.
-
In-life Monitoring:
-
Mortality and clinical signs (daily).
-
Body weight and food consumption (weekly).
-
Ophthalmology (pre-study and near termination).
-
Hematology and clinical chemistry (pre-study and at termination).
-
Urinalysis (at termination).
-
Electrocardiography (ECG) for non-rodent species (pre-study and at various time points).
-
-
Toxicokinetics: Blood samples are collected at specified time points after the first and last doses to determine the systemic exposure to this compound.
-
Terminal Procedures:
-
At the end of the 28-day dosing period, animals in the main study groups are euthanized.
-
A full necropsy is performed, and organ weights are recorded.
-
A comprehensive set of tissues is collected and processed for histopathological examination.
-
Animals in the recovery groups are observed for an additional period (e.g., 14 or 28 days) without treatment before terminal procedures to assess the reversibility of any findings.
-
Mandatory Visualizations
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for a repeat-dose preclinical toxicity study.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 4. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know - American College of Cardiology [acc.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Introduction
BMS-935177 is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling.[1][2] While specific clinical adverse event data for this compound is not extensively published, its mechanism of action places it within the well-characterized class of BTK inhibitors. Therefore, researchers utilizing this compound should be aware of the potential for class-related adverse effects. This guide provides troubleshooting advice and experimental protocols to help researchers anticipate, identify, and manage potential issues in their preclinical studies. The information provided is based on the known safety profiles of other BTK inhibitors and general principles of kinase inhibitor toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, reversible inhibitor of Bruton's Tyrosine Kinase (BTK) with an IC50 of 2.8 nM.[2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which regulates the proliferation, differentiation, and survival of B-cells.[3] By inhibiting BTK, this compound can modulate B-cell function.
Q2: What are the known off-target effects of this compound?
A2: this compound demonstrates good kinase selectivity. It is more potent against BTK than other Tec family kinases (TEC, BMX, ITK, and TXK), with 5- to 67-fold selectivity.[2] It shows even greater selectivity (over 50-fold) against the SRC family of kinases. However, other kinases, including TRKA, HER4, TRKB, and RET, can be inhibited at higher concentrations (potency less than 150 nM).[2] Off-target kinase inhibition is a known contributor to adverse effects for this class of drugs.
Q3: What are the potential adverse effects I should be aware of in my research?
A3: Based on the known adverse effects of other BTK inhibitors, researchers should be vigilant for signs of:
-
Cardiovascular effects: Including arrhythmias and hypertension.
-
Hematological effects: Such as bleeding and neutropenia.
-
Gastrointestinal effects: Most commonly diarrhea.
-
Dermatological effects: Including rashes and bruising.
-
Immunological effects: Increased susceptibility to infections.
Q4: How should I handle this compound in my experiments?
A4: this compound should be handled according to standard laboratory safety protocols for chemical reagents. For in vitro experiments, it is typically dissolved in a solvent like DMSO. For in vivo studies, appropriate vehicle controls should be used, and the formulation should be optimized for the chosen route of administration.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability in In Vitro Cultures
| Question | Answer/Troubleshooting Step |
| Is the observed cytotoxicity on-target or off-target? | Compare the cytotoxic effects in BTK-expressing cells versus BTK-negative cell lines. If cytotoxicity is observed in BTK-negative cells, it may be due to off-target effects. |
| Could the issue be related to the experimental conditions? | Verify the final concentration of the solvent (e.g., DMSO) in your culture medium, as high concentrations can be toxic. Ensure the compound is fully dissolved and has not precipitated. |
| What is the IC50 for cytotoxicity in my cell line? | Perform a dose-response curve to determine the concentration at which 50% of the cells are no longer viable. This will help in selecting appropriate concentrations for your experiments. |
| How can I mitigate this effect? | Use the lowest effective concentration of this compound that achieves the desired level of BTK inhibition. Consider using a different, potentially more selective, BTK inhibitor if off-target toxicity is suspected. |
Issue 2: Inconsistent or Unexpected Results in Animal Models (e.g., altered immune response, unexpected phenotype)
| Question | Answer/Troubleshooting Step |
| Could the observed effect be due to off-target kinase inhibition? | Review the known kinase selectivity profile of this compound.[2] Consider if inhibition of other kinases (e.g., TEC, TRKA, HER4) could explain the phenotype. |
| Is there evidence of immunosuppression? | Monitor animals for signs of infection. Perform complete blood counts (CBCs) with differentials to check for neutropenia. Use flow cytometry to analyze immune cell populations in blood and lymphoid tissues. |
| Are there signs of bleeding or cardiovascular issues? | Carefully observe animals for any signs of bruising, petechiae, or internal bleeding. Monitor heart rate and blood pressure if your experimental setup allows. |
| How can I confirm the effect is related to BTK inhibition? | If available, use a BTK knockout or kinase-dead knock-in animal model as a negative control. This can help differentiate on-target from off-target effects. |
Data Presentation: Adverse Events of Clinical BTK Inhibitors
As specific clinical data for this compound is limited, the following table summarizes the incidence of common adverse events for other approved BTK inhibitors to provide a general reference for researchers.
| Adverse Event | Ibrutinib (First Generation) | Acalabrutinib (Second Generation) | Zanubrutinib (Second Generation) |
| Atrial Fibrillation | More Common | Less Common | Less Common |
| Hypertension | More Common | Less Common | Less Common |
| Diarrhea | More Common | Less Common | Less Common |
| Bleeding/Hemorrhage | Common | Common | Common |
| Infection | Common | Common | Common |
| Headache | Less Common | More Common | Less Common |
| Neutropenia | Common | Common | Common |
This table is a qualitative summary based on comparative analyses of BTK inhibitors. For detailed incidence rates, refer to specific clinical trial publications.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a panel of kinases to assess its selectivity.
Methodology:
-
Kinase Panel Selection: Choose a panel of kinases that includes BTK, other TEC family kinases, SRC family kinases, and other potential off-targets identified from the literature (e.g., TRKA, HER4, TRKB, RET).
-
Assay Format: Utilize a biochemical kinase assay, such as a radiometric assay (e.g., using ³³P-ATP) or a fluorescence/luminescence-based assay (e.g., ADP-Glo™, LanthaScreen™).
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction:
-
In a microplate, combine the kinase, a suitable substrate peptide, and ATP at a concentration near the Km for each specific kinase.
-
Add the diluted this compound to the wells. Include vehicle-only controls (0% inhibition) and a known pan-kinase inhibitor like staurosporine as a positive control (100% inhibition).
-
Incubate the reaction for a predetermined time at the optimal temperature for the kinase.
-
-
Detection: Stop the reaction and measure the kinase activity according to the chosen assay format (e.g., measure radioactivity incorporated into the substrate or the amount of ADP produced).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound. Plot the percent inhibition against the log-transformed concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Protocol 2: Assessment of Potential Cardiotoxicity in a Cell-Based Assay
Objective: To evaluate the potential for this compound to induce cardiotoxic effects using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Methodology:
-
Cell Culture: Culture hiPSC-CMs on microelectrode array (MEA) plates or impedance-based platforms (like the xCELLigence RTCA Cardio System) until a stable, spontaneously beating syncytium is formed.
-
Compound Treatment: Prepare a range of concentrations of this compound. Add the compound directly to the culture medium. Include a vehicle control.
-
Data Acquisition:
-
MEA: Record the field potential waveforms continuously before and after compound addition.
-
Impedance: Measure the cell index and beat rate in real-time.
-
-
Endpoint Analysis:
-
Analyze the recorded data to determine changes in beat rate (chronotropy), arrhythmia incidence, and field potential duration (prolongation of which can indicate pro-arrhythmic risk).
-
For impedance-based systems, assess changes in beat rate and amplitude (as a surrogate for contractility).
-
-
Data Interpretation: Compare the effects of this compound to vehicle control. A significant change in any of the measured parameters may indicate a potential for cardiotoxicity.
Protocol 3: Monitoring Immune Cell Populations in Animal Models by Flow Cytometry
Objective: To assess the impact of this compound treatment on major immune cell populations in an in vivo model.
Methodology:
-
Animal Treatment: Dose animals with this compound or vehicle control according to the experimental design.
-
Sample Collection: At selected time points, collect peripheral blood and/or lymphoid tissues (e.g., spleen, lymph nodes).
-
Single-Cell Suspension Preparation:
-
For blood, perform red blood cell lysis.
-
For tissues, mechanically dissociate and filter to obtain a single-cell suspension.
-
-
Antibody Staining:
-
Count the cells and adjust the concentration.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., B cells (CD19, B220), T cells (CD3, CD4, CD8), monocytes/macrophages (CD11b, F4/80), neutrophils (Ly6G)).
-
Include a viability dye to exclude dead cells from the analysis.
-
-
Flow Cytometry Acquisition: Acquire the stained samples on a flow cytometer.
-
Data Analysis:
-
Use a sequential gating strategy to identify the different immune cell populations.
-
Quantify the percentage and absolute number of each cell type.
-
Compare the results from the this compound-treated group to the vehicle control group to identify any significant changes in immune cell populations.
-
Mandatory Visualizations
References
BMS-935177 Kinase Cross-Reactivity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the kinase cross-reactivity of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). Understanding the selectivity profile of this compound is critical for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its potency?
A1: The primary target of this compound is Bruton's Tyrosine Kinase (BTK). It is a potent, reversible inhibitor with a reported IC50 value of approximately 2.8 nM to 3.0 nM.[1][2]
Q2: How selective is this compound for BTK over other kinases?
A2: this compound demonstrates good kinase selectivity.[1] It is significantly more potent against BTK than other kinases, including those within the same Tec family.[1]
Q3: What are the known off-target kinases for this compound?
A3: this compound has shown cross-reactivity with other kinases, although with lower potency compared to BTK. Key off-target kinase families and specific kinases include:
-
Tec Family Kinases: this compound is between 5- and 67-fold selective for BTK over other Tec family members such as TEC, BMX, ITK, and TXK.[1]
-
SRC Family Kinases: It exhibits greater than 50-fold selectivity over the SRC family of kinases, with a notable 1100-fold selectivity over SRC itself.[1]
-
Receptor Tyrosine Kinases: Other kinases that are inhibited with a potency of less than 150 nM include TRKA, HER4, TRKB, and RET.[1]
Troubleshooting Guide: Unexpected Experimental Results
Unexpected results when using this compound may be attributable to its off-target activities. This guide provides potential explanations and troubleshooting steps.
| Observed Issue | Potential Cause (Off-Target Effect) | Troubleshooting/Validation Steps |
| Unexpected changes in cell proliferation or survival in non-B-cell lines | Inhibition of receptor tyrosine kinases such as TRKA , TRKB , or HER4 , which are involved in various growth and survival pathways.[3][4] | 1. Verify the expression of TRK family kinases and HER4 in your cell line. 2. Use a more selective inhibitor for the suspected off-target kinase as a control. 3. Knockdown the expression of the suspected off-target kinase using siRNA or shRNA to see if it phenocopies the effect of this compound. |
| Anomalous effects on neuronal cell models | Inhibition of TRKA and TRKB , which are critical for neuronal development, survival, and function. | 1. Perform dose-response experiments to determine if the observed effect is within the IC50 range for TRK kinases. 2. Use a specific TRK inhibitor as a positive control. 3. Assess the phosphorylation status of downstream targets of TRK signaling (e.g., Akt, ERK). |
| Resistance to BTK/PI3K pathway inhibition in B-cell lymphoma models | Upregulation and activation of HER4 (ERBB4) signaling can mediate resistance to BTK and PI3K inhibitors in some B-cell neoplasms.[5] | 1. Evaluate the expression levels of HER4 and its ligands (e.g., HBEGF, NRG2) in your resistant cell population.[5] 2. Test for synergistic effects by co-administering this compound with an HER4 inhibitor like lapatinib.[5] |
| Variability in B-cell signaling readouts not solely explained by BTK inhibition | Inhibition of other Tec family kinases (e.g., TEC, ITK) which also play roles in B-cell and T-cell receptor signaling pathways. | 1. Use cell lines with known dependencies on different Tec family kinases. 2. Compare the effects of this compound with a more selective BTK inhibitor. 3. Analyze the phosphorylation of downstream substrates specific to other Tec kinases. |
Quantitative Kinase Selectivity Data
| Kinase | IC50 (nM) | Selectivity vs. BTK (Fold) | Reference |
| BTK | 2.8 | 1 | [1] |
| TEC Family Kinases | - | 5 - 67 | [1] |
| SRC Family Kinases | - | > 50 | [1] |
| SRC | - | ~1100 | [1] |
| TRKA | < 150 | > 50 | [1] |
| HER4 | < 150 | > 50 | [1] |
| TRKB | < 150 | > 50 | [1] |
| RET | < 150 | > 50 | [1] |
Experimental Protocols
Protocol: In Vitro BTK Inhibition Assay
This protocol is adapted from a method used to assess the in vitro inhibitory activity of this compound against BTK.[2]
Materials:
-
This compound (dissolved in DMSO at 10 mM)
-
Human recombinant BTK (1 nM final concentration)
-
Fluoresceinated peptide substrate (1.5 µM final concentration)
-
ATP (20 µM final concentration, at apparent Km)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT, 1.6% DMSO
-
Termination Buffer: 35 mM EDTA
-
384-well V-bottom plates
-
Electrophoretic separation instrument for fluorescent substrate and product analysis
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add this compound, human recombinant BTK, fluoresceinated peptide, ATP, and assay buffer to a final volume of 30 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by adding 45 µL of Termination Buffer to each well.
-
Analyze the reaction mixture by electrophoretic separation to quantify the fluorescent substrate and the phosphorylated product.
-
Calculate the IC50 value from the dose-response curve.
Protocol: Kinase Selectivity Profiling (General Workflow)
This protocol describes a general workflow for assessing the selectivity of a kinase inhibitor using a competition binding assay, such as the KINOMEscan™ platform.
Principle: This assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of kinases. The amount of kinase bound to the immobilized ligand is measured, typically via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Workflow:
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Assay Plate Setup: The assay is performed in multi-well plates (e.g., 384-well).
-
Binding Reaction: Three components are combined in each well:
-
DNA-tagged kinase from a large panel.
-
An immobilized ligand specific for the kinase active site (e.g., on streptavidin-coated beads).
-
The test compound at a specific concentration.
-
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Washing: The immobilized support (beads) is washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the immobilized ligand.
-
Quantification: The amount of eluted kinase is quantified by qPCR of the DNA tag.
-
Data Analysis: The amount of kinase measured is plotted against the compound concentration to determine the dissociation constant (Kd) or IC50 value for each kinase in the panel. The results are often visualized on a phylogenetic tree of the human kinome.
Visualizations
Figure 1. Simplified signaling pathway diagram illustrating the primary inhibitory action of this compound on BTK within the BCR signaling cascade and its potential cross-reactivity with other kinase pathways.
Figure 2. A general experimental workflow for determining the kinase selectivity profile of an inhibitor like this compound using a competition binding assay format.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Review of HER4 (ErbB4) Kinase, Its Impact on Cancer, and Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TrkB Inhibits the BMP Signaling-Mediated Growth Inhibition of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERBB4-Mediated Signaling Is a Mediator of Resistance to PI3K and BTK Inhibitors in B-cell Lymphoid Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-935177 In Vivo Studies
A Note on BMS-935177 Bioavailability: Contrary to common challenges with poorly soluble compounds, published data indicates that this compound, a potent and reversible Bruton's Tyrosine Kinase (BTK) inhibitor, possesses excellent oral bioavailability in preclinical species.[1][2][3] Studies have reported bioavailability ranging from 84% to 100% in mice, rats, dogs, and cynomolgus monkeys, even when administered as a suspension.[1]
This guide is designed to help researchers consistently achieve this high bioavailability and troubleshoot potential issues that may lead to suboptimal exposure during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, reversible small molecule inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][4] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[5] By inhibiting BTK, this compound blocks these downstream signals, making it a subject of investigation for autoimmune diseases and B-cell malignancies.[2][5][6][7]
Q2: If this compound has low aqueous solubility, why is its oral bioavailability high?
A2: While this compound has low aqueous solubility, its high oral bioavailability suggests that its absorption is not limited by its dissolution rate in the gastrointestinal tract under the conditions tested.[1] This favorable characteristic is a significant advantage for in vivo studies, as complex formulation strategies may not be required to achieve excellent exposure.
Q3: What are the key pharmacokinetic parameters of this compound?
A3: this compound is characterized by an excellent pharmacokinetic profile.[2][3] It exhibits high oral bioavailability across multiple preclinical species and has low clearance.[1] Plasma protein binding is high, with the free fraction being less than 1% in humans.[1]
Quantitative Data Summary
The following table summarizes the reported in vivo pharmacokinetic data for this compound across different species.
| Species | Dosing Vehicle | Oral Bioavailability (%) | Half-life (T½) at 2 mg/kg i.v. (hours) |
| Mouse | Solution | 84 - 100 | 4.0 |
| Rat | Solution | 84 - 100 | 5.1 |
| Dog | Solution | 84 - 100 | Not Reported |
| Cynomolgus Monkey | Solution | 84 - 100 | Not Reported |
| (Data sourced from Selleck Chemicals, citing preclinical studies)[1] |
Troubleshooting Guide
Q4: My in vivo study resulted in lower-than-expected plasma concentrations of this compound. What are the potential causes?
A4: While this compound has inherently high bioavailability, several experimental factors can lead to suboptimal exposure. Consider the following possibilities:
-
Formulation Issues: Improper preparation, instability, or non-homogeneity of the dosing formulation can drastically affect the amount of drug administered. Ensure the compound is fully dissolved or uniformly suspended.
-
Dosing Errors: Inaccurate dose calculations or improper administration techniques (e.g., esophageal delivery instead of stomach delivery in oral gavage) can lead to variability.
-
Metabolic Differences: While preclinical species data is robust, specific strains or individual animal health could potentially alter metabolism.
-
Sample Handling and Analysis: Degradation of the compound in collected plasma samples or issues with the bioanalytical method (e.g., LC-MS/MS) can lead to artificially low readings.
Below is a decision tree to help troubleshoot this issue.
Caption: Troubleshooting workflow for low in vivo exposure.
Q5: What are recommended formulations for achieving high bioavailability with this compound?
A5: Published information suggests that both solution and suspension formulations are effective.[1] The choice depends on the required dose concentration and study design.
-
Solution Formulation: Suitable for lower doses where solubility can be achieved. A common vehicle includes a mix of DMSO, PEG300, Tween 80, and saline or water.[1]
-
Suspension Formulation: Necessary for higher doses that exceed the solubility limit in practical vehicle volumes. A crystalline microsuspension in an aqueous buffer with suspending agents is a viable approach.[4]
Detailed Experimental Protocols
Protocol 1: In Vivo Solution Formulation
This protocol is adapted from common practices for poorly soluble compounds and is suitable for achieving a clear solution for oral administration.[1][4]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 40 mg/mL).
-
Vehicle Preparation: In a separate tube, mix the vehicle components. For a final vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
-
Final Formulation:
-
Add 100 µL of the DMSO stock solution to the PEG300/Tween 80 mixture. Vortex until clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly.
-
The final concentration will be 4 mg/mL in this example. The solution should be used immediately.
-
Protocol 2: In Vivo Crystalline Microsuspension Formulation
This protocol is based on a method used for pharmacokinetic studies of this compound in rats.[4]
-
Vehicle Preparation: Prepare the aqueous vehicle consisting of 10 mM citrate buffer (pH 4.0), 0.5% Methocel A4M (a suspending agent), and 0.02% DOSS (a wetting agent).
-
Suspension: Add the pre-weighed, micronized this compound powder to the vehicle.
-
Homogenization: Homogenize the mixture using a suitable method (e.g., probe sonication or high-shear mixing) until a uniform, fine suspension is achieved.
-
Administration: Maintain continuous stirring or agitation during dose administration to ensure homogeneity and accurate dosing.
Visualized Pathways and Workflows
BTK Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a critical node in the B-cell receptor signaling cascade. The diagram below illustrates its position and the effect of inhibition by this compound.
Caption: Simplified BTK signaling pathway and point of inhibition.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram outlines the key steps in a typical experiment to determine the bioavailability of this compound.
Caption: Workflow for a preclinical oral bioavailability study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound). [scholars.duke.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the… [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Bruton's Tyrosine Kinase Inhibition: A Comparative Analysis of BMS-935177 and Ibrutinib
In the landscape of targeted therapies, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target, particularly in the context of B-cell malignancies and autoimmune diseases. BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, a pathway essential for B-cell development, differentiation, and survival. Dysregulation of this pathway is a hallmark of various B-cell cancers and autoimmune disorders. This guide provides a detailed comparison of two notable BTK inhibitors: BMS-935177, a potent and reversible inhibitor, and ibrutinib, the first-in-class irreversible inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanism of action, and supporting experimental data.
Mechanism of Action and Kinase Selectivity
Both this compound and ibrutinib target BTK, but through distinct mechanisms of inhibition, which influences their selectivity and potential off-target effects.
Ibrutinib is a first-in-class, oral BTK inhibitor that functions as a selective and irreversible antagonist.[1] It forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[2] This irreversible binding effectively blocks the autophosphorylation of BTK and the phosphorylation of its downstream substrates, thereby disrupting the BCR signaling cascade.[1][3]
This compound is a potent, reversible inhibitor of BTK.[4] Unlike ibrutinib, it does not form a permanent covalent bond, allowing for a more transient inhibition of the enzyme. This reversible nature can potentially lead to a different pharmacological profile and may offer advantages in terms of managing off-target effects.
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. The following tables summarize the available data on the biochemical potency and kinase selectivity of this compound and ibrutinib.
Table 1: Biochemical Potency against BTK
| Compound | Inhibition Type | IC50 (nM) |
| This compound | Reversible | 2.8[4] |
| Ibrutinib | Irreversible (covalent) | 0.5[1][5] |
Table 2: Kinase Selectivity Profile
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Fold Selectivity (this compound vs. Ibrutinib) |
| BTK | 2.8 [4] | 0.5 [5] | - |
| TEC | - | - | 5-67 fold more selective for BTK[4] |
| BMX | - | - | 5-67 fold more selective for BTK[4] |
| ITK | - | - | 5-67 fold more selective for BTK[4] |
| TXK | - | - | 5-67 fold more selective for BTK[4] |
| SRC Family | >50 fold more selective for BTK[4] | - | - |
| SRC | >1100 fold more selective for BTK[4] | - | - |
| TRKA | <150[4] | - | - |
| HER4 | <150[4] | - | - |
| TRKB | <150[4] | - | - |
| RET | <150[4] | - | - |
| EGFR | - | >1000[2] | - |
| JAK3 | - | 50[2] | - |
Preclinical Efficacy
The preclinical efficacy of BTK inhibitors is evaluated in a variety of in vitro and in vivo models to assess their therapeutic potential.
Cellular Activity
In cellular assays, both inhibitors have demonstrated the ability to modulate B-cell function. This compound has been shown to inhibit calcium flux in human Ramos B cells with an IC50 of 27 nM and to block the expression of the activation marker CD69 on peripheral B cells stimulated with anti-IgM and anti-IgG.[4] Furthermore, it effectively inhibited TNFα production in peripheral blood mononuclear cells (PBMCs) with an IC50 of 14 nM.[4]
Ibrutinib has been extensively studied in various B-cell malignancy cell lines. It inhibits the autophosphorylation of BTK, as well as the phosphorylation of its downstream targets PLCγ and ERK, with IC50 values of 11 nM, 29 nM, and 13 nM, respectively, in the DOHH2 cell line.[3] It also potently inhibits the proliferation of primary B cells activated through the BCR with an IC50 of 8 nM.[1]
Table 3: Cellular Activity
| Assay | Cell Type | This compound IC50 (nM) | Ibrutinib IC50 (nM) |
| Calcium Flux Inhibition | Ramos B cells | 27[4] | - |
| CD69 Expression Inhibition | Peripheral B cells | - | - |
| TNFα Production Inhibition | PBMCs | 14[4] | 2.6 (TNFα), 0.5 (IL-1β), 3.9 (IL-6)[5] |
| BTK Autophosphorylation | DOHH2 | - | 11[3] |
| PLCγ Phosphorylation | DOHH2 | - | 29[3] |
| ERK Phosphorylation | DOHH2 | - | 13[3] |
| B-cell Proliferation | Primary B cells | - | 8[1] |
In Vivo Efficacy
While direct comparative in vivo studies in B-cell malignancy models are not publicly available, both compounds have demonstrated efficacy in relevant animal models. This compound has shown activity in preclinical models of autoimmune disease.[6]
Ibrutinib has a substantial body of in vivo data supporting its anti-tumor activity. In various xenograft and patient-derived xenograft (PDX) models of B-cell malignancies, ibrutinib has been shown to inhibit tumor growth and improve survival.[7][8] For instance, in a Hodgkin's lymphoma subcutaneous xenograft model, ibrutinib at 50 mg/kg administered orally daily for three weeks resulted in significant tumor growth inhibition.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating BTK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib | PCI-32765 | BTK inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of Bcl-2 and Bruton's tyrosine kinase synergize to abrogate diffuse large B-cell lymphoma growth in vitro and in orthotopic xenotransplantation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical anti-tumor activity of Bruton's Tyrosine Kinase inhibitor in Hodgkin's Lymphoma cellular and subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
BMS-935177 versus acalabrutinib selectivity
A Comparative Guide to the Selectivity of BMS-935177 and Acalabrutinib, Two Distinct Bruton's Tyrosine Kinase Inhibitors
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. This has led to the development of potent BTK inhibitors, including the reversible inhibitor this compound and the covalent irreversible inhibitor acalabrutinib. While both drugs target BTK, their selectivity profiles against a broad range of kinases differ significantly, which can have implications for their efficacy and safety. This guide provides an objective comparison of the selectivity of this compound and acalabrutinib, supported by available experimental data.
Mechanism of Action
This compound is a potent and selective reversible inhibitor of BTK.[1] Unlike covalent inhibitors, it does not form a permanent bond with the enzyme, leading to a different pharmacological profile.
Acalabrutinib is a second-generation, highly selective, and potent covalent inhibitor of BTK.[2] It irreversibly binds to the cysteine residue Cys481 in the active site of BTK, leading to sustained inhibition.[2] This covalent mechanism of action contributes to its high potency.
Quantitative Selectivity Data
The following tables summarize the available quantitative data on the inhibitory activity of this compound and acalabrutinib against BTK and a panel of other kinases. The data is presented as IC50 values (the concentration of the inhibitor required to reduce the activity of the enzyme by 50%), which is a standard measure of inhibitor potency.
Table 1: Inhibitory Activity of this compound against a Panel of Kinases
| Kinase | IC50 (nM) | Fold Selectivity vs. BTK |
| BTK | 2.8 | 1 |
| TEC | 13 | 5 |
| BLK | 20 | 7 |
| BMX | 24 | 9 |
| TrkA | 30 | 11 |
| HER4 | <150 | >50 |
| TRKB | <150 | >50 |
| RET | <150 | >50 |
| SRC | >3080 | >1100 |
Data sourced from Selleck Chemicals product information.[1]
Table 2: Inhibitory Activity of Acalabrutinib against a Panel of Kinases
| Kinase | IC50 (nM) | Fold Selectivity vs. BTK |
| BTK | 5.1 | 1 |
| TEC | 126 | 25 |
| BMX | <100 | - |
| ERBB4 | <100 | - |
| ITK | >1000 | >196 |
| TXK | >1000 | >196 |
| EGFR | >1000 | >196 |
| ERBB2 | >1000 | >196 |
| JAK3 | >1000 | >196 |
| BLK | >1000 | >196 |
| FGR | >1000 | >196 |
| FYN | >1000 | >196 |
| HCK | >1000 | >196 |
| LCK | >1000 | >196 |
| LYN | >1000 | >196 |
| SRC | >1000 | >196 |
| YES1 | >1000 | >196 |
Data for BTK, TEC, BMX, and ERBB4 from Herman et al.[3] and for other kinases from Wu et al.[2]
Table 3: KINOMEscan® Selectivity Data for Acalabrutinib
| Inhibitor | Concentration | Number of Kinases Screened | Kinases Inhibited >65% |
| Acalabrutinib | 1 µM | 395 | 1.5% |
Data from a KINOMEscan® assay, as presented on the Calquence® (acalabrutinib) healthcare professional website.[4]
Signaling Pathway Inhibition
Both this compound and acalabrutinib exert their therapeutic effects by inhibiting the BTK signaling pathway, which is crucial for B-cell proliferation, survival, and activation. The following diagram illustrates the BTK signaling pathway and the point of inhibition by these drugs.
Caption: Inhibition of the BTK signaling pathway.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial in drug development. A common method for this is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.
Detailed Methodology for In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol outlines the steps to determine the IC50 value of a kinase inhibitor.
-
Reagent Preparation:
-
Prepare the kinase buffer, which typically contains a buffer (e.g., HEPES), MgCl₂, and a reducing agent (e.g., DTT).
-
Prepare the ATP and substrate solutions at the desired concentrations in the kinase buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound or acalabrutinib) in kinase buffer containing a constant percentage of DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase enzyme, the substrate, and the serially diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add the ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for a luciferase-based luminescence reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
Both this compound and acalabrutinib are potent inhibitors of BTK. The available data suggests that acalabrutinib is a highly selective covalent inhibitor with minimal off-target activity against a broad range of kinases. This compound, a reversible inhibitor, also demonstrates high selectivity for BTK over other kinases, particularly within the SRC family. The choice between a reversible and a covalent irreversible inhibitor may depend on the specific therapeutic application and the desired pharmacological profile. Further head-to-head studies across a comprehensive kinase panel would be beneficial for a more complete comparative assessment of their selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
A Comparative Guide to Reversible BTK Inhibitors: BMS-935177, Fenebrutinib, and Pirtobrutinib
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a range of B-cell malignancies and autoimmune diseases. While first-generation covalent inhibitors have demonstrated significant efficacy, the development of resistance and off-target effects have spurred the advancement of reversible BTK inhibitors. This guide provides a detailed, objective comparison of three prominent reversible BTK inhibitors: BMS-935177, fenebrutinib, and pirtobrutinib, focusing on their preclinical performance with supporting experimental data.
Biochemical and Cellular Potency
The potency of a BTK inhibitor is a key determinant of its therapeutic potential. Biochemical assays measure the direct inhibition of the BTK enzyme, while cellular assays provide insight into the inhibitor's activity within a biological system.
This compound is a potent, reversible BTK inhibitor with a reported IC50 value of 2.8 nM in cell-free assays.[1] In cellular assays, it effectively inhibits calcium flux in human Ramos B cells (IC50 = 27 nM) and TNFα production in peripheral blood mononuclear cells (PBMCs) with an IC50 of 14 nM.[2] Fenebrutinib also demonstrates high potency, while pirtobrutinib is a highly selective, non-covalent BTK inhibitor that shows potent inhibition of both wild-type and C481-mutant BTK.[3][4][5]
| Inhibitor | BTK IC50 (nM, cell-free) | Cellular Assay | Cell Type | Cellular IC50 (nM) |
| This compound | 2.8[1] | Calcium Flux | Ramos B cells | 27[2] |
| TNFα Production | PBMCs | 14[2] | ||
| CD69 Expression | Peripheral B cells | - | ||
| Fenebrutinib | - | CD69 Expression | B cells | 8.4 |
| CD63 Expression | Basophils | 30.7 | ||
| Pirtobrutinib | - | BTK Autophosphorylation | HEK293T | 3.68 (WT BTK)[3] |
| 8.45 (C481S BTK)[3] |
Kinase Selectivity Profile
The selectivity of a BTK inhibitor is crucial for minimizing off-target effects and improving its safety profile. Kinome scanning technologies are employed to assess the inhibitory activity of a compound against a broad panel of kinases.
This compound exhibits good kinase selectivity, being 5- to 67-fold more selective for BTK over other Tec family kinases (TEC, BMX, ITK, and TXK).[1] It also shows greater than 50-fold selectivity over the SRC family of kinases.[1] Pirtobrutinib is described as a highly selective BTK inhibitor, with over 300-fold selectivity for BTK compared to 98% of other kinases tested.[6] Fenebrutinib is also reported to be a highly selective BTK inhibitor.[7][8][9]
| Inhibitor | Kinase | IC50 (nM) / % Inhibition | Selectivity vs. BTK |
| This compound [1] | BTK | 2.8 | 1x |
| TEC | 13 | ~5x | |
| BMX | 24 | ~9x | |
| ITK | - | - | |
| TXK | - | - | |
| BLK | 20 | ~7x | |
| SRC | >3000 | >1100x | |
| Pirtobrutinib [10] | BTK | - | 1x |
| HER4 | - | <20x | |
| BRK | - | <20x | |
| Fenebrutinib [7] | BTK | - | 1x |
| Other Kinases | - | >130x |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
Pharmacokinetic Properties
The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing an effective dosing regimen.
This compound has demonstrated excellent oral bioavailability (84-100%) in preclinical species, including rats, mice, dogs, and cynomolgus monkeys.[1] It has a half-life of 4 hours in mice and 5.1 hours in rats when administered intravenously.[1] Pirtobrutinib has a long half-life of 20 hours in humans, allowing for once-daily dosing.[11]
| Parameter | This compound | Fenebrutinib | Pirtobrutinib |
| Oral Bioavailability | 84-100% (preclinical)[1] | - | - |
| Half-life (t1/2) | 4h (mouse, IV), 5.1h (rat, IV)[1] | - | 20h (human)[11] |
| Dosing Regimen | - | - | Once daily (human)[11] |
Note: Preclinical and clinical data are presented and should not be directly compared.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental basis for the presented data, the following diagrams illustrate the B-cell receptor (BCR) signaling pathway and the workflows for key assays.
Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound on BTK.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor | Blood | American Society of Hematology [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Updated Data from the BRUIN Phase 1/2 Study of Pirtobrutinib in Chronic Lymphocytic Leukemia and Mantle Cell Lymphoma Presented at the 2023 ASH Annual Meeting - BioSpace [biospace.com]
- 7. roche.com [roche.com]
- 8. gene.com [gene.com]
- 9. roche.com [roche.com]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
A Comparative Analysis of the Reversible Inhibitor BMS-935177 and Covalent BTK Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the distinct characteristics, performance, and experimental evaluation of reversible versus covalent Bruton's Tyrosine Kinase (BTK) inhibitors.
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of various B-cell malignancies and autoimmune diseases. As a key component of the B-cell receptor (BCR) signaling pathway, its inhibition can effectively modulate B-cell proliferation and activation. Small molecule inhibitors of BTK are broadly categorized into two main classes based on their mechanism of action: reversible and covalent inhibitors. This guide provides a comparative analysis of BMS-935177, a potent reversible BTK inhibitor, and the class of covalent BTK inhibitors, exemplified by ibrutinib, acalabrutinib, and zanubrutinib.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and covalent BTK inhibitors lies in their interaction with the BTK enzyme.
This compound , a reversible inhibitor, forms non-covalent bonds with the active site of BTK. This interaction is transient, and the inhibitor can freely associate and dissociate from the enzyme. The efficacy of reversible inhibitors is therefore dependent on maintaining a sufficient plasma concentration to ensure continuous target engagement.
Covalent BTK inhibitors , on the other hand, are designed to form a permanent, irreversible covalent bond with a specific cysteine residue (Cys481) within the active site of BTK.[1] This "warhead" chemistry leads to the inactivation of the enzyme for its entire lifespan. Even after the drug is cleared from circulation, the inhibition is sustained until new BTK protein is synthesized.[2]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and three prominent covalent BTK inhibitors, providing a basis for objective comparison of their biochemical potency, selectivity, and pharmacokinetic properties.
Table 1: Biochemical Potency Against BTK
| Inhibitor | Type | BTK IC50 (nM) |
| This compound | Reversible | 2.8[3], 3.0[4] |
| Ibrutinib | Covalent | 0.5[5] |
| Acalabrutinib | Covalent | ~2.5-5.0 (Calculated from various sources) |
| Zanubrutinib | Covalent | <1.0 |
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib |
| BTK | 2.8 [3] | 0.5 [5] | ~2.5-5.0 | <1.0 |
| TEC | 14 - 187.6 | Active | Less Active | Less Active |
| ITK | 14 - 187.6 | Active | Inactive | Less Active |
| BMX | 14 - 187.6 | Active | Less Active | Less Active |
| TXK | 14 - 187.6 | Active | Inactive | Less Active |
| SRC | >150 (1100-fold selective over SRC)[3] | Active | Less Active | Less Active |
| EGFR | >150 | Active | Inactive | Inactive |
| HER2 (ErbB2) | >150 | Active | Inactive | Inactive |
| HER4 | <150 | Active | Inactive | Inactive |
| JAK3 | - | Active | Inactive | Inactive |
| TRKA | <150 | - | - | - |
| TRKB | <150 | - | - | - |
| RET | <150 | - | - | - |
Note: A higher IC50 value indicates lower potency and potentially higher selectivity if the on-target potency is maintained. Data is compiled from various sources and direct head-to-head studies may show slightly different values.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Bioavailability (%) | High (species-dependent) | ~2.9 (fasting) | 25 | Higher than ibrutinib |
| Tmax (hours) | - | 1-2[6] | ~0.75[7] | 2[8] |
| Half-life (hours) | - | 4-6[6] | ~0.9 (parent), 6.9 (active metabolite)[7] | 2-4[8] |
| Metabolism | - | Primarily CYP3A4[6] | Primarily CYP3A[7] | Primarily CYP3A4[8] |
| Protein Binding (%) | >99 (human) | 97.3[6] | 97.5[7] | - |
Experimental Protocols
To aid researchers in the evaluation of BTK inhibitors, detailed methodologies for key experiments are provided below.
Biochemical BTK Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This protocol outlines a common method to determine the in vitro potency of inhibitors against purified BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Biotinylated peptide substrate (e.g., poly-Glu-Tyr)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Test inhibitors (e.g., this compound, covalent inhibitors) serially diluted in DMSO
-
HTRF® detection reagents:
-
Europium cryptate-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
-
HTRF® detection buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 0.1% BSA, 20 mM EDTA)
-
384-well low-volume plates
Procedure:
-
Compound Plating: Dispense 0.5 µL of serially diluted test inhibitors into the wells of a 384-well plate. Include DMSO-only wells as a no-inhibitor control.
-
Enzyme Addition: Add 5.5 µL of BTK enzyme diluted in kinase reaction buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add 2 µL of a mixture of the biotinylated peptide substrate and 2 µL of ATP in kinase reaction buffer to initiate the kinase reaction.
-
Kinase Reaction: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature.
-
Detection: Add 10 µL of HTRF® detection reagents (Europium anti-phospho-antibody and Streptavidin-XL665) in HTRF® detection buffer to stop the reaction and initiate the detection process.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm. The HTRF ratio (665/620) is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol describes a method to assess the ability of inhibitors to block BTK activation in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors (e.g., this compound, covalent inhibitors)
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-BTK (Tyr223)
-
Rabbit anti-total BTK
-
Mouse anti-β-actin
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed Ramos cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with anti-IgM antibody for a short period (e.g., 5-10 minutes) to induce BTK autophosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total BTK and β-actin (as a loading control) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-BTK signal to the total BTK signal and then to the loading control. Calculate the percent inhibition of BTK phosphorylation for each inhibitor concentration relative to the stimulated vehicle control.
Mandatory Visualization
The following diagrams illustrate the BTK signaling pathway and a general experimental workflow for comparing BTK inhibitors.
Caption: BTK signaling pathway and points of inhibition.
Caption: Preclinical workflow for BTK inhibitor comparison.
Conclusion
The choice between a reversible inhibitor like this compound and a covalent inhibitor depends on the specific therapeutic goals and the desired pharmacological profile. This compound offers the advantage of a tunable and reversible mode of action, which may be beneficial in managing potential off-target effects. Covalent inhibitors provide sustained target inhibition that is independent of circulating drug levels, which can lead to a more durable pharmacodynamic effect.
The data presented in this guide highlights that while covalent inhibitors generally exhibit higher biochemical potency, this compound demonstrates good selectivity, particularly against the SRC family of kinases.[3] The pharmacokinetic profiles also differ significantly, with covalent inhibitors often having shorter half-lives but prolonged biological effects due to their irreversible binding.
Ultimately, the selection of a BTK inhibitor for further development or clinical application requires a comprehensive evaluation of its potency, selectivity, pharmacokinetics, and safety profile in relevant preclinical and clinical models. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers in this dynamic field of drug discovery.
References
- 1. adooq.com [adooq.com]
- 2. ashpublications.org [ashpublications.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Effects of BMS-935177 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-935177, a potent and reversible Bruton's Tyrosine Kinase (BTK) inhibitor, with other relevant BTK inhibitors. The focus is on the validation of its on-target effects in vivo, supported by experimental data and detailed protocols.
Introduction to this compound and BTK Inhibition
Bruton's Tyrosine Kinase is a critical signaling enzyme in B-lymphocytes and myeloid cells. Its role in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways makes it a key therapeutic target for autoimmune diseases. This compound is a highly selective and reversible inhibitor of BTK, distinguishing it from many first-generation irreversible covalent inhibitors.[1] This guide will delve into the experimental evidence supporting its in vivo efficacy and compare its performance with other notable BTK inhibitors.
Mechanism of Action: Targeting the BTK Signaling Pathway
This compound exerts its effects by reversibly binding to BTK, thereby inhibiting its kinase activity. This action blocks downstream signaling cascades that are crucial for B-cell proliferation, differentiation, and autoantibody production, as well as myeloid cell activation.
Comparative In Vitro Potency of BTK Inhibitors
The following table summarizes the in vitro potency of this compound and other selected BTK inhibitors against the BTK enzyme.
| Compound | Type | Target | IC50 (nM) |
| This compound | Reversible | BTK | 2.8[1] |
| BMS-986142 | Reversible | BTK | 0.5[2][3] |
| Ibrutinib (PCI-32765) | Irreversible Covalent | BTK | 0.5 |
| Acalabrutinib | Irreversible Covalent | BTK | 5.1 |
| Zanubrutinib | Irreversible Covalent | BTK | <1 |
| Evobrutinib | Irreversible Covalent | BTK | 2.4 |
| Fenebrutinib | Reversible | BTK | 15 |
| Tolebrutinib | Irreversible Covalent | BTK | 11.2 |
Comparative In Vivo Efficacy in Preclinical Models
Direct head-to-head in vivo comparisons of this compound with other BTK inhibitors in the same study are limited. However, data from studies using similar animal models of autoimmune diseases allow for an indirect comparison of their on-target effects.
Collagen-Induced Arthritis (CIA) Model
The CIA model in rodents is a widely used preclinical model for rheumatoid arthritis, where inflammation and joint destruction are key pathological features.
| Compound | Species | Dosing | Key Efficacy Readouts |
| BMS-986142 | Mouse | 1, 3, 10 mg/kg, oral, daily | Dose-dependent reduction in clinical arthritis score. |
| Ibrutinib (PCI-32765) | Mouse | 1.56, 3.125, 6.25, 12.5 mg/kg, oral, daily | Dose-dependent and significant inhibition of clinical scores. ED50 of 2.6 mg/kg. |
| ONO-4059 | Mouse | 1, 3, 10 mg/kg, oral, daily | Dose-dependent reversal of clinical arthritis and prevention of bone damage.[4] |
| HM71224 | Rat | 1.0, 2.5 mg/kg, oral, daily | Dose-dependent reduction in clinical signs of arthritis. ED50 of 1.0 mg/kg.[5] |
Other Autoimmune Models
BTK inhibitors have also been evaluated in models of other autoimmune diseases, demonstrating broader potential for this class of drugs.
| Compound | Disease Model | Species | Key Efficacy Readouts |
| BI-BTK-1 | Systemic Lupus Erythematosus (SLE) | Mouse (MRL/lpr) | Attenuated cutaneous and neuropsychiatric disease phenotypes; improved cognitive function.[6] |
| BTK Inhibitor | Systemic Lupus Erythematosus (SLE) | Mouse | Reduced levels of B cells, plasma cells, and pathogenic antibodies; alleviation of lupus nephritis.[7] |
| Fenebrutinib | Experimental Autoimmune Encephalomyelitis (EAE) for MS | Mouse | Significantly reduced clinical severity of EAE when administered prophylactically.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments.
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
Protocol for Collagen-Induced Arthritis (CIA) in Mice:
-
Animals: Male DBA/1J mice are typically used.
-
Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.[4]
-
Booster Immunization (Day 21): A second injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant is administered.[4]
-
Treatment Initiation: When mice develop clinical signs of arthritis (average clinical score of ~1.5 on a 5-point scale), they are randomized into treatment groups.
-
Dosing: The test compound (e.g., this compound) or vehicle is administered orally once daily for a specified period (e.g., 18 days).
-
Clinical Assessment: Paws are scored daily for signs of inflammation.
-
Terminal Analysis: At the end of the study, joints are collected for histopathological analysis of inflammation, cartilage damage, and bone erosion. Blood samples can be collected for analysis of cytokines and anti-collagen antibodies.
Experimental Workflow: In Vivo BTK Target Engagement
Protocol for In Vivo BTK Target Engagement Assay:
-
Dosing: Administer a single oral dose of the BTK inhibitor to mice.
-
Sample Collection: At various time points post-dosing, collect spleens and/or peripheral blood.
-
Cell Isolation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs).
-
Lysate Preparation: Prepare cell lysates from the isolated cells.
-
Probe Labeling: Incubate the lysates with a fluorescently labeled irreversible BTK probe. This probe will only bind to BTK that is not already occupied by the test inhibitor.
-
Gel Electrophoresis: Separate the proteins in the lysate by SDS-PAGE.
-
Fluorescence Scanning: Scan the gel to visualize and quantify the amount of fluorescent probe bound to BTK.
-
Western Blotting: Perform a western blot for total BTK protein to serve as a loading control.
-
Quantification: Determine the percentage of BTK occupancy by comparing the amount of unbound BTK (labeled by the probe) to the total amount of BTK. A reduction in the fluorescent signal indicates target engagement by the inhibitor.[9]
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 4. Development of a Bruton’s Tyrosine Kinase (Btk) Inhibitor, ONO-4059: Efficacy in a Collagen Induced Arthritis (CIA) Model Indicates Potential Treatment for Rheumatoid Arthritis (RA) - ACR Meeting Abstracts [acrabstracts.org]
- 5. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model | In Vivo [iv.iiarjournals.org]
- 6. Highly selective inhibition of Bruton's tyrosine kinase attenuates skin and brain disease in murine lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of Bruton's tyrosine kinase suppresses B cell activation and antibody secretion in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of BMS-935177 and Next-Generation BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The first-generation BTK inhibitor, ibrutinib, demonstrated significant clinical efficacy but was associated with off-target effects. This has spurred the development of next-generation inhibitors with improved selectivity and varying mechanisms of action. This guide provides a detailed comparison of BMS-935177, a reversible BTK inhibitor, against three prominent next-generation inhibitors: acalabrutinib, zanubrutinib, and pirtobrutinib.
Biochemical Profile and Potency
The in vitro potency of BTK inhibitors is a key determinant of their therapeutic potential. This compound is a potent, reversible inhibitor of BTK with a reported IC50 of approximately 3 nM.[1][2] In comparison, the next-generation covalent inhibitors, acalabrutinib and zanubrutinib, also exhibit low nanomolar potency. Pirtobrutinib, a non-covalent inhibitor, demonstrates equipotent inhibition of both wild-type and C481S-mutated BTK, a common resistance mutation for covalent inhibitors.[3]
| Inhibitor | Binding Type | BTK IC50 (nM) |
| This compound | Reversible | ~3[1][2] |
| Acalabrutinib | Covalent | ~3-5[4] |
| Zanubrutinib | Covalent | ~0.9[5] |
| Pirtobrutinib | Non-covalent | ~2.5[3] |
Kinase Selectivity
A major focus in the development of next-generation BTK inhibitors has been to improve selectivity and minimize off-target effects observed with first-generation inhibitors like ibrutinib. These off-target effects are often attributed to the inhibition of other kinases, such as those in the TEC and SRC families, as well as EGFR.
This compound demonstrates good kinase selectivity, with greater than 50-fold selectivity over the SRC family of kinases.[6] Acalabrutinib and zanubrutinib were designed to have a more focused kinase inhibition profile compared to ibrutinib, with reduced activity against off-target kinases like ITK, TEC, and EGFR. Pirtobrutinib is reported to be highly selective, with over 300-fold selectivity for BTK compared to 98% of other kinases tested.[7]
| Inhibitor | Selectivity Profile Highlights |
| This compound | >50-fold selective over SRC family kinases.[6] |
| Acalabrutinib | Minimal off-target activity against ITK, TEC, and EGFR.[3] |
| Zanubrutinib | Designed to maximize BTK occupancy and minimize off-target inhibition. |
| Pirtobrutinib | >300-fold more selective for BTK versus 98% of other kinases tested.[7] |
Cellular Activity
The efficacy of BTK inhibitors is further evaluated in cellular assays that measure their ability to inhibit B-cell receptor (BCR) signaling. A common method involves assessing the inhibition of CD69 expression on B-cells following stimulation.
This compound has been shown to inhibit calcium flux in human Ramos B cells with an IC50 of 27 nM and to inhibit CD69 surface expression in peripheral B cells.[8][9] Acalabrutinib and zanubrutinib also potently inhibit BCR-mediated B-cell activation.
| Inhibitor | Cellular Assay | Endpoint | IC50/EC50 |
| This compound | Calcium Flux (Ramos cells) | Inhibition of calcium mobilization | 27 nM[8][9] |
| CD69 Expression (peripheral B-cells) | Inhibition of anti-IgM/IgG induced CD69 | - | |
| Acalabrutinib | CD69 Expression (human whole blood) | Inhibition of B-cell activation | ~8 nM |
| Zanubrutinib | BTK autophosphorylation (cellular) | Inhibition of pBTK (Y223) | 1.8 nM[10] |
| Pirtobrutinib | BTK autophosphorylation (cellular) | Inhibition of pBTK (Y223) | - |
Preclinical In Vivo Efficacy
The anti-tumor activity and therapeutic potential of these BTK inhibitors have been assessed in various preclinical animal models of B-cell malignancies and inflammatory diseases.
This compound has demonstrated efficacy in a mouse model of collagen-induced arthritis.[11] Acalabrutinib has shown potent on-target effects and efficacy in two different mouse models of chronic lymphocytic leukemia (CLL).[1][12] Zanubrutinib has been evaluated in patient-derived xenograft (PDX) models, demonstrating its anti-lymphoma activity. Pirtobrutinib has been shown to inhibit tumor growth in xenograft models of lymphoma.[3]
Pharmacokinetic Profiles
The pharmacokinetic properties of BTK inhibitors, including their absorption, distribution, metabolism, and excretion, are crucial for determining appropriate dosing regimens and predicting their clinical behavior.
| Inhibitor | Key Pharmacokinetic Parameters |
| This compound | Excellent oral bioavailability in preclinical species (84-100%).[6] |
| Acalabrutinib | Rapid absorption and elimination, with a half-life of approximately 1-2 hours.[13] |
| Zanubrutinib | Rapidly absorbed with a mean terminal half-life of ~2-4 hours.[14] |
| Pirtobrutinib | Absolute bioavailability of 85.5% with an effective half-life of approximately 19 hours.[15] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Caption: BTK Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for BTK Inhibitor Comparison.
Caption: Classification of Compared BTK Inhibitors.
Experimental Protocols
Biochemical BTK Inhibition Assay (Example for this compound)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of this compound against BTK.
-
Reagents and Materials:
-
This compound dissolved in DMSO at various concentrations.[8]
-
Recombinant human BTK (1 nM final concentration).[8]
-
Fluoresceinated peptide substrate (1.5 µM final concentration).[8]
-
ATP (20 µM final concentration).[8]
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT in 1.6% DMSO.[8]
-
Stop Solution: 35 mM EDTA.[8]
-
384-well V-bottom plates.
-
-
Procedure:
-
Add this compound, recombinant human BTK, fluoresceinated peptide, ATP, and assay buffer to the wells of a 384-well plate for a final volume of 30 µL.[8]
-
Incubate the plate at room temperature for 60 minutes.[8]
-
Terminate the reaction by adding 45 µL of Stop Solution to each well.[8]
-
Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and phosphorylated product.[8]
-
Detect the signal using an appropriate plate reader with excitation at 488 nm and emission at 530 nm.[8]
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
-
Cellular BTK Occupancy Assay (Example for Acalabrutinib)
This protocol describes an ELISA-based method to measure the percentage of drug-bound BTK in peripheral blood mononuclear cells (PBMCs).
-
Reagents and Materials:
-
Procedure:
-
Coat 96-well plates with anti-BTK antibody overnight at 4°C and block with BSA.[14]
-
Lyse PBMC pellets using Lysis Buffer.[14]
-
Incubate the cell lysate for 1 hour in the presence or absence of a saturating concentration of acalabrutinib (to determine total and unoccupied BTK, respectively).[14][16]
-
Add the biotinylated BTK probe and incubate for 1 hour to allow binding to unoccupied BTK.[16]
-
Transfer the lysates to the antibody-coated plate and incubate for 2 hours.
-
Add streptavidin-HRP and incubate for 1 hour.[14]
-
Add substrate and measure the luminescence to quantify the amount of unoccupied BTK.
-
Calculate the percentage of BTK occupancy.
-
In Vivo Xenograft Model (General Protocol)
This protocol outlines a general procedure for evaluating the in vivo efficacy of BTK inhibitors in a mouse xenograft model.
-
Animals and Cell Lines:
-
Procedure:
-
Subcutaneously or intravenously inject a specified number of lymphoma cells into the mice.[17]
-
Once tumors are established (e.g., reach a certain volume), randomize the mice into treatment and vehicle control groups.[17]
-
Administer the BTK inhibitor (e.g., this compound, acalabrutinib, zanubrutinib, or pirtobrutinib) or vehicle control orally or via intraperitoneal injection at specified doses and schedules.[11][17]
-
Monitor tumor growth by measuring tumor volume at regular intervals.[17]
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamic markers).[17]
-
Analyze the data to determine the effect of the inhibitor on tumor growth.
-
Conclusion
This compound and the next-generation BTK inhibitors acalabrutinib, zanubrutinib, and pirtobrutinib represent significant advancements over first-generation agents. They offer a range of potencies, selectivities, and mechanisms of action that provide a diverse toolkit for researchers and clinicians. This compound, as a reversible inhibitor, and pirtobrutinib, as a non-covalent inhibitor, offer distinct advantages, particularly in the context of resistance to covalent inhibitors. Acalabrutinib and zanubrutinib provide improved selectivity profiles, potentially leading to better tolerability. The choice of inhibitor for further development or clinical application will depend on the specific therapeutic context, considering factors such as the desired potency, selectivity profile, and the potential for resistance mutations. The experimental data and protocols presented in this guide offer a foundation for the objective comparison and continued investigation of these promising therapeutic agents.
References
- 1. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zanubrutinib - My Cancer Genome [mycancergenome.org]
- 3. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cris.unibo.it [cris.unibo.it]
- 8. medchemexpress.com [medchemexpress.com]
- 9. esmo.org [esmo.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Tumor xenograft studies [bio-protocol.org]
A Comparative Analysis of Off-Target Profiles of BTK Inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies. The development of irreversible BTK inhibitors, starting with the first-generation drug ibrutinib, has revolutionized the treatment landscape for various hematological cancers. However, the clinical utility of these inhibitors is often accompanied by off-target effects, leading to a range of adverse events. This guide provides a side-by-side comparison of the off-target profiles of three prominent BTK inhibitors: ibrutinib, and the second-generation inhibitors acalabrutinib and zanubrutinib. We present quantitative data on their kinase selectivity, detailed experimental protocols for assessing off-target activity, and diagrams of the key signaling pathways involved.
Off-Target Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a crucial determinant of its safety profile. Off-target inhibition can lead to unintended biological effects and clinical side effects. The following table summarizes the inhibitory activity (IC50 values in nM) of ibrutinib, acalabrutinib, and zanubrutinib against a panel of kinases, highlighting their distinct off-target profiles. Lower IC50 values indicate greater potency of inhibition.
| Kinase Target | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) | Associated Off-Target Effects |
| BTK (On-Target) | 1.5 - 5.1 | 5.1 | <10 | Therapeutic Efficacy |
| EGFR | 0.07 µM | >10 µM | 0.39 µM | Rash, Diarrhea |
| ITK | - | - | - | Impaired T-cell function |
| TEC | Inhibited | Not Inhibited | Inhibited | Bleeding |
| SRC Family Kinases | Inhibited | Not Inhibited at physiologic concentrations | - | Platelet dysfunction |
| CSK | Inhibited | Not Inhibited | - | Potential for cardiac arrhythmias |
| ERBB2 (HER2) | Inhibited | Not Inhibited | - | Potential for cardiotoxicity |
Data compiled from multiple sources.[1][2][3][4][5][6] Note: Direct head-to-head comparative studies with comprehensive kinase panels under identical experimental conditions are limited. The provided values are indicative and sourced from various publications.
Second-generation BTK inhibitors, acalabrutinib and zanubrutinib, were developed to have greater selectivity for BTK, thereby reducing the off-target effects seen with ibrutinib.[1][7][8][9][10][11][12][13] For example, ibrutinib is known to inhibit other kinases such as EGFR, which can lead to skin toxicities, and TEC family kinases, which may contribute to bleeding risks.[7][13] Acalabrutinib demonstrates significantly less inhibition of these off-target kinases.[1][5] Zanubrutinib also shows improved selectivity over ibrutinib.[9]
Signaling Pathway Diagrams
To visualize the on-target and off-target effects of these inhibitors, the following diagrams illustrate the key signaling pathways involved.
Experimental Protocols for Kinase Inhibition Assays
Accurate determination of inhibitor potency and selectivity is fundamental in drug development. Several biochemical assay formats are available to measure kinase activity and inhibition. Below are detailed methodologies for two common non-radioactive kinase assay platforms.
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. A fluorescently labeled ATP-competitive ligand (tracer) also binds to the kinase's active site. When both are bound, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.
Experimental Workflow:
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 4X stock solution of the test compound in an appropriate buffer (e.g., Kinase Buffer A). Perform serial dilutions to create a concentration gradient.
-
Prepare a 2X kinase/antibody mixture in Kinase Buffer A. The final concentrations will depend on the specific kinase and antibody pair.
-
Prepare a 4X tracer solution in Kinase Buffer A. The optimal tracer concentration should be empirically determined and is often near its Kd for the kinase.[14][15][16]
-
-
Assay Assembly:
-
Add 4 µL of the 4X test compound dilutions to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time, typically 60 minutes, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a microplate reader capable of TR-FRET measurements. Excite at approximately 340 nm and measure emission at both 615 nm (Europium reference) and 665 nm (tracer emission).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
IMAP™ (Immobilized Metal Affinity-based Phosphorescence) FP Kinase Assay
This assay measures the phosphorylation of a fluorescently labeled peptide substrate by a kinase.
Principle: A kinase phosphorylates a fluorescently labeled peptide substrate. A binding reagent containing nanoparticles with trivalent metal ions is then added, which specifically binds to the newly formed phosphate group on the peptide. This binding event causes a significant change in the rotational speed of the fluorescent peptide, leading to an increase in its fluorescence polarization (FP).
Experimental Workflow:
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 4X stock solution of the test compound and perform serial dilutions.
-
Prepare a 4X stock of the kinase enzyme in a suitable reaction buffer.
-
Prepare a 4X stock of the fluorescently labeled peptide substrate and ATP mixture in the reaction buffer.
-
-
Kinase Reaction:
-
Dispense 5 µL of the 4X test compound into the wells of a microplate.
-
Add 5 µL of the 4X kinase solution.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow for substrate phosphorylation.
-
-
Binding Reaction:
-
Prepare the IMAP Binding Solution by diluting the binding reagent in the provided binding buffer.
-
Add an appropriate volume of the IMAP Binding Solution to each well to stop the kinase reaction and initiate binding to the phosphopeptides.
-
Incubate at room temperature for at least 30-60 minutes to allow the binding to complete.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The change in millipolarization units (mP) is plotted against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The development of second-generation BTK inhibitors has marked a significant advancement in targeted cancer therapy, offering improved selectivity and consequently, a more favorable safety profile compared to the first-generation inhibitor, ibrutinib. Acalabrutinib and zanubrutinib demonstrate reduced off-target inhibition of kinases such as EGFR and members of the TEC and SRC families, which is associated with a lower incidence of adverse effects like rash, diarrhea, and bleeding. The choice of a BTK inhibitor for a particular patient may be guided by a comprehensive understanding of their individual risk factors and the specific off-target profile of each drug. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers and clinicians in the continued evaluation and development of safer and more effective kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ibrutinib-Mediated Atrial Fibrillation Attributable to Inhibition of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beyond calcium: new signaling pathways for Tec family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. IMAP FP kinase assays on SpectraMax M5 Microplate Reader | Molecular Devices [moleculardevices.com]
- 11. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. ajmc.com [ajmc.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Proper Disposal of BMS-935177: A Guide for Laboratory Professionals
For research use only. Not for use in humans or animals.
This document provides essential guidance on the proper disposal procedures for BMS-935177, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to minimize environmental impact. Researchers, scientists, and drug development professionals handling this compound should be thoroughly familiar with these procedures before commencing any experimental work.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for understanding the handling, storage, and disposal requirements of the compound.
| Property | Value | Reference |
| CAS Number | 1231889-53-4 | [1][2] |
| Molecular Formula | C₃₁H₂₆N₄O₃ | [1][2] |
| Molecular Weight | 502.57 g/mol | [1][2] |
| Solubility | Insoluble in water. Soluble in DMSO (100 mg/mL) and Ethanol (88 mg/mL). | [2][3] |
| Storage (Solid) | Store lyophilized at -20°C for up to 36 months. Keep desiccated. | [2] |
| Storage (In Solution) | Store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. At -80°C, the stock solution is stable for 2 years. | [2][4] |
Step-by-Step Disposal Procedures
As a potent bioactive compound, all waste containing this compound must be treated as hazardous chemical waste. The following procedures outline the steps for the safe disposal of solid compound, solutions, and contaminated labware.
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure that appropriate personal protective equipment is worn. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Disposal of Solid this compound Waste
-
Collection: Carefully collect all solid waste, including unused or expired compound and any residues from weighing boats or containers.
-
Packaging: Place the solid waste in a clearly labeled, sealed container designated for hazardous chemical waste. The label should include the chemical name ("this compound") and the appropriate hazard symbols.
-
Storage: Store the waste container in a designated, secure area for hazardous waste collection, away from incompatible materials.
Disposal of Liquid this compound Waste
-
Collection: Collect all liquid waste containing this compound, including unused solutions and solvent washes.
-
Packaging: Pour the liquid waste into a sealed, leak-proof container specifically designated for hazardous chemical waste. Do not mix with other incompatible waste streams. The container must be clearly labeled with "this compound" and a description of the solvent (e.g., "this compound in DMSO").
-
Storage: Store the liquid waste container in a secondary containment tray within a designated hazardous waste storage area.
Disposal of Contaminated Materials
-
Collection: All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, must be considered contaminated.
-
Packaging: Place all contaminated solid materials into a designated hazardous waste bag or container. This container should be clearly labeled as "Hazardous Waste Contaminated with this compound."
-
Storage: Store the container for contaminated materials alongside other solid chemical waste for collection.
Final Disposal
Arrange for the collection and disposal of all this compound waste through a licensed professional waste disposal service. The recommended method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] Always comply with all federal, state, and local environmental regulations regarding hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling BMS-935177
For Immediate Implementation: Essential Safety and Handling Protocols for the Potent BTK Inhibitor BMS-935177
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent, reversible Bruton's Tyrosine Kinase (BTK) inhibitor. Adherence to these guidelines is mandatory to ensure personnel safety and maintain a secure laboratory environment. Due to the potent nature of this compound, it should be handled as a hazardous substance, requiring stringent containment and personal protective measures.
Operational Plan: From Receipt to Disposal
This step-by-step guide outlines the essential procedures for safely handling this compound throughout its lifecycle in the laboratory.
Compound Receipt and Storage
-
Verification: Upon receipt, visually inspect the container for any damage or leaks.
-
Designated Storage: Store this compound in a designated, clearly labeled, and secure location. Access to this storage area should be restricted to authorized personnel.
-
Storage Conditions: The compound should be stored as a powder at -20°C for long-term stability (up to 3 years). Stock solutions in a solvent should be stored at -80°C for up to one year.
Preparation of Solutions
-
Containment: All weighing and preparation of this compound, both in powder and solution form, must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required (see table below). This includes double gloving, a disposable gown, safety goggles, and a face shield. For handling the powder, a fit-tested N95 or higher respirator is mandatory.
-
Solubility: this compound is soluble in DMSO (100 mg/mL) and Ethanol (88 mg/mL), but insoluble in water. Use fresh, moisture-free DMSO for optimal solubility.
Experimental Use
-
Controlled Access: Experiments involving this compound should be performed in a designated and clearly marked area of the laboratory.
-
Spill Prevention: Use a disposable absorbent plastic-backed pad on the work surface to contain any potential spills.
-
Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and a hazard symbol.
Decontamination
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) to inactivate and remove any residual compound.
-
Equipment: All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated before being removed from the designated work area.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound. This equipment is designed to minimize exposure through inhalation, skin contact, and eye contact.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling Powder (weighing, aliquoting) | Double pair, chemotherapy-rated nitrile gloves | Disposable, fluid-resistant gown with tight-fitting cuffs | Safety goggles and a full-face shield | Fit-tested N95 or higher respirator |
| Handling Solutions | Double pair, chemotherapy-rated nitrile gloves | Disposable, fluid-resistant gown with tight-fitting cuffs | Safety goggles | Not required if handled in a certified fume hood |
| Administering to Animals | Double pair, chemotherapy-rated nitrile gloves | Disposable, fluid-resistant gown with tight-fitting cuffs | Safety goggles and a full-face shield | Recommended if there is a risk of aerosolization |
| Waste Disposal | Double pair, chemotherapy-rated nitrile gloves | Disposable, fluid-resistant gown with tight-fitting cuffs | Safety goggles | Not required |
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated as cytotoxic/cytostatic waste.
-
Waste Containers: Use designated, leak-proof, and puncture-resistant containers with purple lids, clearly labeled as "Cytotoxic/Cytostatic Waste for Incineration."
-
Sharps: All sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated cytotoxic sharps container.
-
Final Disposal: Cytotoxic and cytostatic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration. Do not mix this waste with general laboratory or biohazardous waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and decontaminate the area. Collect all contaminated materials in a designated cytotoxic waste container.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 502.56 g/mol | |
| Solubility in DMSO | 100 mg/mL (198.98 mM) | |
| Solubility in Ethanol | 88 mg/mL | |
| Water Solubility | Insoluble | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (Stock Solution) | -80°C for up to 1 year |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
